Methyl pivaloylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246205. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)6(9)5-7(10)11-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXCFTMJPRXBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042149 | |
| Record name | Methyl pivaloylacetate | |
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Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55107-14-7 | |
| Record name | Methyl 4,4-dimethyl-3-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55107-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl pivaloylacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pivaloylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246205 | |
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| Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl pivaloylacetate | |
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| Record name | Methyl pivaloylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.056 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PIVALOYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CQ34TA4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Methyl Pivaloylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pivaloylacetate, also known by its IUPAC name methyl 4,4-dimethyl-3-oxopentanoate, is a β-keto ester of significant interest in organic synthesis.[1][2] Its unique structural features, including a sterically hindered tert-butyl group, impart specific reactivity and physical characteristics that make it a valuable building block for the synthesis of a variety of target molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a detailed overview of the physical properties of this compound, supported by experimental data and methodologies.
Molecular and Chemical Identity
This compound is a colorless liquid at room temperature.[1][3] Its molecular structure consists of a pivaloyl group attached to a methyl acetate moiety.[1]
| Identifier | Value |
| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate[2] |
| Synonyms | Methyl 4,4-dimethyl-3-oxovalerate, Pivaloylacetic Acid Methyl Ester[4] |
| CAS Number | 55107-14-7[2][3][4][5][6][7] |
| Molecular Formula | C₈H₁₄O₃[2][3][4][5] |
| Molecular Weight | 158.19 g/mol [2][5][7] |
| Canonical SMILES | CC(C)(C)C(=O)CC(=O)OC[2] |
| InChI Key | XTXCFTMJPRXBBC-UHFFFAOYSA-N[2][6] |
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound based on available experimental data. It is important to note that some variations in reported values exist, which can be attributed to differences in measurement conditions and sample purity.
| Physical Property | Value | Conditions |
| Appearance | Colorless liquid | Ambient[3][7] |
| Boiling Point | 184 °C | at 760 mmHg[4] |
| 67-70 °C | at 13 mmHg[3][6] | |
| 84 °C | Not specified[7] | |
| Density | 0.99 g/mL | at 25 °C[3][6] |
| 0.981 g/cm³ | Not specified[4] | |
| Refractive Index | 1.42 | Not specified[4] |
| 1.487 | at 20 °C (nD)[1][6] | |
| 1.40-1.43 | Range[1] | |
| Flash Point | 171 °F (77.2 °C) | [3][4] |
| Vapor Pressure | 0.749 mmHg | at 25 °C[4] |
| pKa (predicted) | 10.78 | [1][6] |
| Solubility | Insoluble in water; Soluble in alcohols and ethers.[1] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of each physical property of this compound are not extensively documented in publicly available literature, standard analytical techniques are employed. The following outlines the general methodologies used for such characterizations.
Determination of Boiling Point
The boiling point of a liquid is determined by heating the liquid to the temperature at which its vapor pressure equals the atmospheric pressure. For compounds like this compound, which may have a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to determine the boiling point at a reduced pressure.[6] This prevents potential decomposition of the compound at higher temperatures. The boiling point at atmospheric pressure can then be extrapolated from the data obtained at reduced pressure using a nomograph.
Measurement of Density
Density is typically measured using a pycnometer or a digital density meter. The procedure involves accurately weighing a known volume of the substance at a specific temperature, usually 25 °C.[3][6]
Determination of Refractive Index
The refractive index, a measure of how much light bends as it passes through the substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale, typically at a specified temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).[1][6]
Characterization by Spectroscopy
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the ester and ketone carbonyl groups would be expected.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons in this compound are unique and can be used for its identification and characterization.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[2]
Synthesis Workflow
The synthesis of this compound is commonly achieved through a Claisen condensation reaction. The following diagram illustrates a typical synthetic route.
Caption: Synthetic pathway for this compound via Claisen condensation.
Safety and Handling
This compound is considered an irritant, causing skin and serious eye irritation.[2][7] It is also a combustible liquid.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of this compound, a key intermediate in organic synthesis. The tabulated data, along with the outlined experimental methodologies, offer valuable information for researchers and professionals in the fields of chemistry and drug development. Understanding these fundamental properties is crucial for the effective use of this compound in various synthetic applications.
References
- 1. Buy this compound | 55107-14-7 [smolecule.com]
- 2. This compound | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anstarmaterial.com [anstarmaterial.com]
- 4. Pivaloylacetic acid methyl ester | 55107-14-7 [chemnet.com]
- 5. 55107-14-7,Methyl pivaloylacetate_CoreSyn [coresyn.com]
- 6. This compound | 55107-14-7 [chemicalbook.com]
- 7. This compound, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methyl Pivaloylacetate: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pivaloylacetate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. Its unique structural features, including the sterically hindering tert-butyl group, influence reactivity and can impart desirable physicochemical properties to target compounds. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of pharmaceutically relevant heterocyclic systems. Spectroscopic data and established experimental workflows for key synthetic transformations are also presented to aid researchers in its practical application.
Chemical Identifiers and Physicochemical Properties
This compound is systematically known as methyl 4,4-dimethyl-3-oxopentanoate. A comprehensive list of its identifiers is provided in Table 1, and its key physicochemical properties are summarized in Table 2.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 55107-14-7[1][2] |
| EC Number | 259-481-2[1][2] |
| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate[1] |
| Synonyms | Methyl 4,4-dimethyl-3-oxovalerate, Pivaloylacetic acid methyl ester[1] |
| Molecular Formula | C8H14O3[1] |
| InChI | InChI=1S/C8H14O3/c1-8(2,3)6(9)5-7(10)11-4/h5H2,1-4H3[1] |
| InChIKey | XTXCFTMJPRXBBC-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(C)C(=O)CC(=O)OC[1] |
| PubChem CID | 99597[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | [1] |
| Density | 0.99 g/mL at 25 °C | [2] |
| Boiling Point | 67-70 °C at 13 mmHg | [2] |
| Refractive Index | n20/D 1.487 | [2] |
| Vapor Pressure | 0.4 mmHg at 20 °C | [2] |
| Flash Point | 171 °F | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the acylation of a suitable precursor. The following protocol is adapted from established literature procedures.
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl carbonate
-
Hexamethylphosphoric acid triamide (HMPA)
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (60 g) in dimethyl carbonate (450 mL) and HMPA (100 mL).
-
Slowly add pinacolone (100 g, 92% purity) to the suspension at a rate that maintains the reaction temperature at approximately 45 °C.
-
After the addition is complete, continue stirring the reaction mixture at 45 °C until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by vacuum distillation to yield the final product. A reported yield for a similar procedure is 83.5%.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the methylene group, and a singlet for the three protons of the methyl ester group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene carbon, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits strong characteristic absorption bands for the two carbonyl groups. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is observed at a higher frequency, around 1735 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and cleavage adjacent to the carbonyl groups.
Applications in the Synthesis of Pharmaceutically Relevant Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds that are prevalent in drug molecules. Its utility is highlighted in several classical multicomponent reactions.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental method for preparing pyrazole derivatives through the condensation of a β-dicarbonyl compound with a hydrazine. Pyrazoles are found in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib.
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 equivalents).
-
Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the substituted pyrazole.
Caption: General workflow for the Knorr Pyrazole Synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. Dihydropyridine derivatives are well-known calcium channel blockers used in the treatment of hypertension.
-
In a round-bottom flask, combine an aldehyde (1.0 equivalent), this compound (2.0 equivalents), and a nitrogen source such as ammonium acetate or ammonia.
-
The reaction can be performed neat or in a solvent like ethanol.
-
Heat the mixture, often to reflux, and monitor by TLC.
-
The resulting dihydropyridine can be isolated or oxidized in situ to the corresponding pyridine using an oxidizing agent (e.g., ferric chloride or manganese dioxide).
-
After completion, cool the reaction mixture and perform an appropriate workup, which may involve extraction and washing.
-
Purify the product by recrystallization or column chromatography.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-keto ester, and urea or thiourea. These products and their derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.
-
In a round-bottom flask, mix an aldehyde (1.0 equivalent), this compound (1.0 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent, often ethanol.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or ytterbium triflate).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture, which often results in the precipitation of the product.
-
Collect the solid product by filtration and wash with a cold solvent.
-
If necessary, the product can be further purified by recrystallization.
Caption: General workflow for the Biginelli Reaction.
Conclusion
This compound is a readily accessible and highly valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery and development. Its application in robust and versatile multicomponent reactions like the Knorr, Hantzsch, and Biginelli syntheses allows for the efficient generation of diverse molecular scaffolds. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Pivaloylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl pivaloylacetate, a valuable β-keto ester intermediate in organic synthesis. The document details the prevalent synthetic methodology, the Claisen condensation reaction, offering a step-by-step experimental protocol. Furthermore, it presents a thorough characterization of the compound, including its physicochemical properties and spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and the overall experimental workflow, providing a clear and concise reference for laboratory application.
Introduction
This compound, also known as methyl 4,4-dimethyl-3-oxopentanoate, is a key building block in organic synthesis, valued for its utility in the construction of more complex molecules.[1][2] Its structure, featuring a reactive β-keto ester moiety, allows for a variety of chemical transformations, making it an important intermediate in the pharmaceutical and agrochemical industries. This guide aims to provide researchers and professionals in drug development with a detailed technical resource for the reliable synthesis and thorough characterization of this compound.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Claisen condensation.[3] This carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. In the case of this compound, a crossed Claisen condensation is typically employed.
Reaction Principle: The Claisen Condensation
The Claisen condensation proceeds through the formation of an enolate ion from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[3] Subsequent elimination of an alkoxide group yields the β-keto ester. To favor the desired crossed product and minimize self-condensation, one of the esters should ideally lack α-hydrogens, making it unable to form an enolate. However, in many practical syntheses of this compound, strategic choice of reactants and reaction conditions can drive the formation of the desired product. A common approach involves the reaction of methyl pivalate with methyl acetate or the reaction of pinacolone with dimethyl carbonate in the presence of a strong base like sodium hydride or sodium methoxide.
Experimental Protocol: Synthesis via Crossed Claisen Condensation
This protocol details the synthesis of this compound from pinacolone and dimethyl carbonate using sodium hydride as the base.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl carbonate
-
Pinacolone
-
Hexamethylphosphoramide (HMPA) - Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood. The system is flushed with an inert gas (e.g., argon or nitrogen).
-
Base Suspension: 60 g of sodium hydride (60% dispersion in mineral oil) is carefully washed with hexane to remove the mineral oil and then suspended in 450 mL of dimethyl carbonate and 100 mL of hexamethylphosphoramide in the reaction flask.
-
Addition of Ketone: 100 g of pinacolone (92% purity) is added dropwise to the stirred suspension via the dropping funnel at a controlled temperature of 45 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 45 °C until the reaction is complete (monitoring by TLC or GC is recommended).
-
Quenching: The reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physicochemical properties and spectral data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 67-70 °C at 13 mmHg | [1] |
| Density | 0.99 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.487 | [1] |
Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~3.4 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~1.2 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Ketone carbonyl carbon (>C=O) |
| ~168 | Ester carbonyl carbon (-COO-) |
| ~52 | Methoxy carbon (-OCH₃) |
| ~49 | Methylene carbon (-CH₂-) |
| ~43 | Quaternary carbon (-C(CH₃)₃) |
| ~26 | tert-Butyl carbons (-C(CH₃)₃) |
The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester carbonyl) |
| ~1715 | Strong | C=O stretch (ketone carbonyl) |
| ~1480 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (ester) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 158 | Low | [M]⁺ (Molecular ion) |
| 127 | Moderate | [M - OCH₃]⁺ |
| 101 | Moderate | [M - C(CH₃)₃]⁺ |
| 85 | High | [C(CH₃)₃CO]⁺ |
| 57 | Very High (Base Peak) | [C(CH₃)₃]⁺ |
| 59 | Moderate | [COOCH₃]⁺ |
Visualization of Processes
Reaction Mechanism
The following diagram illustrates the mechanism of the Claisen condensation for the synthesis of this compound.
Caption: Claisen condensation mechanism.
Experimental Workflow
The diagram below outlines the key stages of the synthesis and characterization process.
Caption: Synthesis and characterization workflow.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via the Claisen condensation, along with a comprehensive summary of its characterization data. The presented information, including structured data tables and process diagrams, is intended to serve as a valuable resource for chemists in research and development. Adherence to the detailed experimental procedures and a thorough understanding of the characterization data will enable the reliable production and validation of this important synthetic intermediate.
References
An In-depth Technical Guide to Methyl Pivaloylacetate for Researchers and Drug Development Professionals
Introduction: Methyl pivaloylacetate, a versatile β-keto ester, serves as a crucial building block in various organic syntheses. Its unique structural features, characterized by a sterically hindered pivaloyl group, impart distinct reactivity and properties that are of significant interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its relevance to drug discovery and development.
Chemical Identity and Structure
The nomenclature and structural representation of this compound are fundamental to understanding its chemical behavior.
-
Synonyms: this compound, Methyl 4,4-dimethyl-3-oxovalerate, Pivaloylacetic Acid Methyl Ester[1][3][4]
The structure features a methyl ester and a ketone, with a bulky tert-butyl group adjacent to the ketone. This steric hindrance influences its reactivity in synthetic applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Appearance | Colorless liquid | [2][6] |
| Boiling Point | 67-70 °C at 13 mmHg | [5] |
| Density | 0.99 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.487 | [5] |
| Flash Point | 171 °F (77.2 °C) | [4][6] |
| Vapor Pressure | 0.4 mmHg at 20 °C |
Synthesis of this compound
This compound can be synthesized through various methods, including the Claisen condensation of an acetate with a pivalate ester and the carbonylation of chloropinacolone[7]. A common and effective laboratory-scale synthesis involves the condensation of pinacolone with dimethyl carbonate.[3][7]
Experimental Protocol: Synthesis via Condensation of Pinacolone [3]
This protocol describes the synthesis of this compound from pinacolone and dimethyl carbonate using sodium hydride as a base.
Materials:
-
Sodium hydride (60 g)
-
Dimethyl carbonate (450 mL)
-
Hexamethylphosphoramide (100 mL)
-
Pinacolone (100 g, 92% purity)
Procedure:
-
Suspend 60 g of sodium hydride in a mixture of 450 mL of dimethyl carbonate and 100 mL of hexamethylphosphoramide in a suitable reaction vessel.
-
Slowly add 100 g of 92% pinacolone to the suspension while maintaining the reaction temperature at 45°C.
-
After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, process the reaction mixture to isolate the product. The original literature suggests a processing method described in a related synthesis, which would typically involve quenching the reaction, extraction, and purification by distillation.
-
This procedure has been reported to yield 83.5% of this compound.[3]
Safety Precautions: Sodium hydride is a highly flammable and reactive substance that reacts violently with water. Hexamethylphosphoramide is a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Applications in Chemical Synthesis
This compound is a valuable intermediate in organic synthesis due to its dual functionality. It serves as a precursor for a variety of more complex molecules.
-
Heterocyclic Chemistry: It has been utilized as a substrate in the Indium(III) chloride-catalyzed synthesis of novel dibenzo(d,f)(1,3)dioxepines and 12H-dibenzo(d,g)(1,3)dioxocin derivatives.[5]
-
Ketene Chemistry: This compound is used in the preparation of neat α-oxoketene and carbomethoxypivaloylketene, which are highly reactive intermediates for further chemical transformations.[5]
-
Acylation Reactions: The active methylene group can be readily acylated, providing a route to more complex β-dicarbonyl compounds.[2]
-
Industrial Intermediates: It is an important intermediate in the production of substances used in photographic and xerographic reproduction processes.[2][7]
Relevance in Drug Discovery and Development
While this compound itself is not a therapeutic agent, its structural motifs and its role as a synthetic intermediate are highly relevant to drug development. The incorporation of methyl groups is a common and powerful strategy in medicinal chemistry, often referred to as the "magic methyl" effect.[8][9]
The Role of Methyl Groups in Drug Design: The introduction of a methyl group into a lead compound can profoundly impact its pharmacological profile:
-
Modulation of Physicochemical Properties: Methyl groups can alter a molecule's lipophilicity, solubility, and conformation.[9][10]
-
Enhancement of Potency and Selectivity: A strategically placed methyl group can improve the binding affinity of a drug to its target receptor by occupying a hydrophobic pocket.[9] This can lead to a significant increase in potency.[9]
-
Pharmacokinetic Profile Improvement: Methylation can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug.[9][10]
The pivaloyl group, a key feature of this compound, can be considered a more sterically demanding analogue of a methyl group. Its incorporation can be used to probe larger hydrophobic pockets in a receptor active site or to provide a robust metabolic block.
References
- 1. This compound | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 55107-14-7 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. Pivaloylacetic acid methyl ester | 55107-14-7 [chemnet.com]
- 5. This compound | 55107-14-7 [chemicalbook.com]
- 6. anstarmaterial.com [anstarmaterial.com]
- 7. US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Methyl Pivaloylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for methyl pivaloylacetate (CAS No: 55107-14-7), a versatile intermediate in organic synthesis. The document presents ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.72 | Singlet | 3H | -OCH₃ (Methyl ester) |
| 3.45 | Singlet | 2H | -CH₂- (Methylene) |
| 1.18 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 202.8 | C=O (Ketone) |
| 167.5 | C=O (Ester) |
| 52.3 | -OCH₃ |
| 49.5 | -CH₂- |
| 44.2 | -C (CH₃)₃ |
| 26.3 | -C(C H₃)₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1480 | Medium | C-H bend (asymmetric, -CH₃) |
| ~1370 | Medium | C-H bend (symmetric, -CH₃) |
| ~1200-1000 | Strong | C-O stretch (ester) |
Sample Preparation: Neat (liquid film)
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 158 | ~10 | [M]⁺ (Molecular Ion) |
| 101 | ~100 | [M - C(CH₃)₃]⁺ |
| 85 | ~40 | [C(CH₃)₃CO]⁺ |
| 57 | ~95 | [C(CH₃)₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following protocols outline the methodologies for acquiring the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy
A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.6 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a Bruker AM-270 spectrometer. For ¹H NMR, a 30° pulse width was used with a relaxation delay of 1.0 second. For ¹³C NMR, a proton-decoupled sequence was employed with a 45° pulse width and a relaxation delay of 2.0 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded over a range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data was acquired on a mass spectrometer operating in electron ionization (EI) mode. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source. The sample was ionized using a 70 eV electron beam. The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio (m/z) and relative abundance of the ions were recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Keto-enol Tautomerism of Methyl Pivaloylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of methyl pivaloylacetate, a β-ketoester of significant interest in synthetic and medicinal chemistry. The guide details the structural and environmental factors governing the equilibrium, outlines the experimental and computational methodologies for its study, and presents visualizations of the core concepts. While specific quantitative equilibrium data for this compound is not extensively available in the surveyed literature, this guide establishes a robust framework for its investigation based on the well-understood principles of keto-enol tautomerism in related β-dicarbonyl compounds.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in two or more interconvertible forms, the keto and enol tautomers, which differ in the position of a proton and a double bond.[1][2] For this compound, this equilibrium involves the interconversion between the diketo form and the enol form, which can be stabilized by intramolecular hydrogen bonding.[1] The position of this equilibrium is a critical factor in the reactivity and physicochemical properties of the molecule, influencing its utility in organic synthesis and its behavior in biological systems.
The bulky tert-butyl group in this compound introduces significant steric hindrance, which can influence the stability of the keto and enol forms and, consequently, the position of the tautomeric equilibrium.[3] Understanding and quantifying this equilibrium is essential for predicting the compound's reactivity and for the rational design of synthetic pathways and novel therapeutics.
The Tautomeric Equilibrium of this compound
The keto-enol equilibrium of this compound is dynamic, with the relative populations of the keto and enol forms being influenced by several factors, most notably the solvent and temperature.
dot
Caption: Keto-enol tautomeric equilibrium of this compound.
Factors Influencing the Equilibrium
-
Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[4] Non-polar solvents tend to favor the enol form, which can be stabilized by the formation of an intramolecular hydrogen bond.[4] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, potentially stabilizing it and shifting the equilibrium towards the keto tautomer.[5] Polar aprotic solvents, such as DMSO, can also influence the equilibrium by disrupting the intramolecular hydrogen bonding of the enol form.[4]
-
Steric Effects: The tert-butyl group in this compound introduces steric strain that can destabilize the planar enol form, potentially shifting the equilibrium towards the keto tautomer where the bulky group has more conformational freedom.[3][6] The interplay between steric hindrance and the electronic stabilization of the enol form is a key determinant of the tautomeric ratio.
-
Temperature: The keto-enol equilibrium is temperature-dependent. By studying the equilibrium constant at different temperatures, the thermodynamic parameters of the tautomerization reaction (enthalpy, ΔH°, and entropy, ΔS°) can be determined using the van't Hoff equation.[7][8]
Quantitative Analysis of the Tautomeric Equilibrium
Table 1: Hypothetical Tautomer Distribution of this compound in Various Solvents at 298 K
| Solvent | Dielectric Constant (ε) | % Keto | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |
| Cyclohexane-d12 | 2.0 | 25 | 75 | 3.00 | -2.72 |
| Chloroform-d | 4.8 | 40 | 60 | 1.50 | -1.00 |
| Acetone-d6 | 20.7 | 60 | 40 | 0.67 | 1.00 |
| Acetonitrile-d3 | 37.5 | 70 | 30 | 0.43 | 2.11 |
| DMSO-d6 | 46.7 | 80 | 20 | 0.25 | 3.44 |
| Water-d2 | 78.4 | 95 | 5 | 0.05 | 7.41 |
Table 2: Hypothetical Thermodynamic Data for the Tautomerization of this compound in Chloroform-d
| Temperature (K) | Keq | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 273 | 1.80 | -1.38 | -10.5 | -33.4 |
| 298 | 1.50 | -1.00 | -10.5 | -31.9 |
| 323 | 1.25 | -0.68 | -10.5 | -30.4 |
Experimental Protocols
The primary technique for the quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[7]
¹H NMR Spectroscopy for Tautomer Quantification
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., cyclohexane-d12, chloroform-d, acetone-d6, acetonitrile-d3, DMSO-d6) at a concentration of approximately 10-20 mg/mL in standard 5 mm NMR tubes.[7]
-
Equilibration: Allow the samples to equilibrate at the desired temperature for at least 24 hours before analysis to ensure that the tautomeric equilibrium has been reached.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay to allow for accurate integration of the signals.
-
Signal Assignment:
-
Keto Tautomer: Identify the characteristic signals for the methylene protons (α-protons) adjacent to the two carbonyl groups, typically appearing as a singlet in the range of 3.5-4.0 ppm. The methyl protons of the pivaloyl group will also have a characteristic singlet.
-
Enol Tautomer: Identify the signal for the vinylic proton, which typically appears as a singlet in the range of 5.0-6.0 ppm. The enolic hydroxyl proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm). The methyl protons of the pivaloyl group in the enol form will have a slightly different chemical shift compared to the keto form.
-
-
Integration and Calculation:
-
Carefully integrate the area of the methylene proton signal of the keto tautomer and the vinylic proton signal of the enol tautomer.[9]
-
Calculate the mole fraction of each tautomer using the integrated areas, accounting for the number of protons giving rise to each signal (2 protons for the keto methylene and 1 proton for the enol vinylic proton).
-
The equilibrium constant (Keq) is calculated as the ratio of the concentration of the enol tautomer to the keto tautomer.[10]
-
dot
Caption: Workflow for the quantitative analysis of keto-enol tautomerism by ¹H NMR.
Computational Chemistry
Protocol:
-
Structure Generation: Build the 3D structures of both the keto and enol tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD). A suitable level of theory, such as B3LYP with a 6-31G(d) basis set or higher, should be employed. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in each environment.
-
Data Analysis:
-
The difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = G_enol - G_keto) can be used to predict the equilibrium constant (Keq = exp(-ΔG/RT)).
-
These theoretical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental results.[11]
-
Logical Relationships in Tautomer Analysis
The study of keto-enol tautomerism involves a logical progression from understanding the fundamental principles to applying experimental and computational techniques for quantitative analysis.
dot
Caption: Logical flow for the comprehensive study of keto-enol tautomerism.
Conclusion
The keto-enol tautomerism of this compound is a fundamental aspect of its chemistry, with significant implications for its application in research and development. While specific quantitative data for this compound remains to be extensively documented in the literature, this guide provides a thorough framework for its investigation. By employing the detailed experimental and computational protocols outlined herein, researchers can elucidate the tautomeric equilibrium of this compound and its derivatives. A deeper understanding of these equilibria will undoubtedly facilitate the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fiveable.me [fiveable.me]
- 6. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Calculating Thermodynamic Stabilities of KetoâEnol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
Chemical Reactivity Profile of Methyl Pivaloylacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pivaloylacetate (MPA), also known as methyl 4,4-dimethyl-3-oxopentanoate, is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its unique structural feature, a sterically demanding tert-butyl group, significantly influences its reactivity, offering opportunities for regioselective and stereoselective transformations. This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its synthesis, physical and chemical properties, and its utility in key organic reactions such as alkylation, acylation, and decarboxylation. Detailed experimental protocols and mechanistic visualizations are provided to facilitate its application in research and development, particularly within the pharmaceutical and agrochemical industries.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [2] |
| CAS Number | 55107-14-7 | [3] |
| Boiling Point | 67-70 °C at 13 mmHg | [3] |
| Density | 0.99 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.487 | [3] |
| Vapor Pressure | 0.4 mmHg at 20 °C | |
| Flash Point | 77 °C (closed cup) |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the condensation of pinacolone with dimethyl carbonate in the presence of a strong base, such as sodium hydride.[4]
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
Sodium hydride (60 g)
-
Dimethyl carbonate (450 mL)
-
Hexamethylphosphoramide (100 mL)
-
Pinacolone (100 g, 92% purity)
Procedure:
-
A suspension of sodium hydride in dimethyl carbonate and hexamethylphosphoramide is prepared in a suitable reaction vessel.
-
Pinacolone is added slowly to the suspension at a temperature of 45 °C.
-
Upon completion of the addition, the reaction mixture is stirred until the reaction is complete (monitoring by TLC or GC is recommended).
-
The reaction is then quenched, and the product is worked up. A typical workup for such a reaction involves the careful addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by distillation under reduced pressure yields pure this compound.
Reported Yield: 83.5%[4]
Caption: Synthesis of this compound.
Chemical Reactivity
As a β-keto ester, this compound exhibits a rich and versatile chemical reactivity profile, primarily centered around the acidic α-protons and the two carbonyl groups.
Enolate Formation and Subsequent Reactions
The methylene protons alpha to both the ketone and ester carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.
Caption: General Reactivity of this compound via its Enolate.
Alkylation Reactions
The enolate of this compound can be alkylated by treatment with alkyl halides.[5] The steric hindrance provided by the tert-butyl group can influence the stereochemical outcome of these reactions, particularly when a chiral auxiliary is employed.[1] While direct base-promoted mono-alkylation of methylene-active compounds can sometimes lead to dialkylation, the use of specific conditions and reagents like dimethyl carbonate can achieve high selectivity for mono-methylation.[6]
Generalized Experimental Protocol for Alkylation:
-
To a solution of this compound in a suitable aprotic solvent (e.g., THF, DMF), a base (e.g., sodium hydride, potassium carbonate) is added at a controlled temperature (e.g., 0 °C to room temperature) to generate the enolate.
-
The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred until completion.
-
Workup involves quenching the reaction, extraction with an organic solvent, washing, drying, and purification of the product, typically by column chromatography or distillation.
Acylation Reactions
Acylation of this compound can be achieved by reacting its enolate with an acylating agent, such as an acid chloride or anhydride.[1] This reaction provides access to β,δ-diketo esters, which are valuable synthetic intermediates.
Generalized Experimental Protocol for Acylation:
-
The enolate of this compound is generated as described for the alkylation reaction.
-
The acylating agent is added to the enolate solution, and the reaction is allowed to proceed.
-
A standard aqueous workup followed by purification yields the acylated product.
Decarboxylation
Like other β-keto esters, the ester group of this compound can be hydrolyzed to the corresponding β-keto acid.[5] This β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating to yield a ketone, in this case, pinacolone.[7][8] The decarboxylation proceeds through a cyclic transition state.[8][9]
Caption: Mechanism of Decarboxylation.
Generalized Experimental Protocol for Hydrolysis and Decarboxylation:
-
The alkylated or acylated this compound derivative is subjected to hydrolysis, which can be carried out under acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions.[5]
-
The resulting β-keto acid is then heated, often without isolation, to effect decarboxylation. The loss of carbon dioxide drives the reaction to completion.
-
The final ketone product is then isolated and purified.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of a variety of organic molecules.[1] Its ability to undergo a range of transformations makes it a versatile tool for the construction of complex molecular architectures. Some of its applications include:
-
Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic systems.
-
Pharmaceutical and Agrochemical Synthesis: The structural motifs accessible from this compound are found in numerous biologically active compounds.[1]
-
Preparation of α-Oxoketenes: It has been used in the preparation of carbomethoxypivaloylketene.[3]
Conclusion
This compound possesses a well-defined and highly useful chemical reactivity profile. The interplay between its acidic α-protons, dual carbonyl functionality, and the sterically influential tert-butyl group allows for a wide array of synthetic transformations. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective utilization in the design and execution of synthetic routes for novel and complex molecules in various fields of chemical research and development.
References
- 1. Buy this compound | 55107-14-7 [smolecule.com]
- 2. This compound | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 55107-14-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. aklectures.com [aklectures.com]
- 6. scispace.com [scispace.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to Methyl Pivaloylacetate
This technical guide provides a comprehensive overview of the physicochemical properties of methyl pivaloylacetate. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Molecular Data
This compound, also known as methyl 4,4-dimethyl-3-oxopentanoate, is a carboxylate ester.[1][2] It serves as a versatile intermediate in various organic syntheses.[2][3]
Data Presentation: Physicochemical Properties of this compound
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4][5][6][7] |
| Molecular Weight | 158.19 g/mol | [1][2][7] |
| Alternate Molecular Weight | 158.2 g/mol | [3][4][5][6] |
| CAS Number | 55107-14-7 | [1][2][3][4][5] |
| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate | [1][2][6] |
| Appearance | Colorless liquid | [4] |
| Density | 0.99 g/mL | [3][4] |
| Boiling Point | 67-70°C at 13 mmHg | [3][4][5] |
| Flash Point | 171°F (77.2°C) | [4][8] |
| Synonyms | Methyl 4,4-dimethyl-3-oxovalerate, Pivaloylacetic acid methyl ester | [1][5][8] |
Experimental Protocols and Applications in Drug Development
Detailed experimental protocols for the synthesis and specific applications of this compound are not extensively documented in publicly available literature. It is primarily recognized as a building block in organic synthesis.[2][9] For instance, it has been utilized as a substrate in the indium(III) chloride-catalyzed synthesis of certain dibenzo-dioxepine and -dioxocin derivatives.[3][9]
While the direct involvement of this compound in specific signaling pathways or as a key component in drug development is not well-established, the strategic introduction of methyl groups is a significant tactic in drug design.[10][11][12] This approach can influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[10]
Logical Relationship Diagram
The following diagram illustrates a generalized workflow for the application of an intermediate like this compound in a research and development context.
References
- 1. This compound | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 55107-14-7 [smolecule.com]
- 3. This compound | 55107-14-7 [chemicalbook.com]
- 4. anstarmaterial.com [anstarmaterial.com]
- 5. CAS RN 55107-14-7 | Fisher Scientific [fishersci.com]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 55107-14-7,Methyl pivaloylacetate_CoreSyn [coresyn.com]
- 8. Pivaloylacetic acid methyl ester | 55107-14-7 [chemnet.com]
- 9. This compound, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl Pivaloylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pivaloylacetate, systematically known as methyl 4,4-dimethyl-3-oxopentanoate, is a versatile β-keto ester with significant applications as a building block in organic synthesis. Its unique structural features, including a sterically hindered tert-butyl group, impart distinct reactivity and make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the historical and contemporary synthetic routes to this compound, complete with detailed experimental protocols for key methodologies. Quantitative data are summarized in structured tables for comparative analysis, and reaction pathways are visualized using logical diagrams.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate | [1] |
| CAS Number | 55107-14-7 | [1] |
| Boiling Point | 174 °C (approx.) | |
| 67-70 °C at 13 mmHg | [2] | |
| 84 °C at 17 mmHg | [3] | |
| Density | 0.99 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.487 | [2] |
Spectroscopic Data
The structural characterization of this compound is typically achieved through standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | s | 3H | -OCH₃ |
| ~3.4 | s | 2H | -CH₂- |
| ~1.2 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~168 | C=O (ester) |
| ~52 | -OCH₃ |
| ~50 | -CH₂- |
| ~44 | -C (CH₃)₃ |
| ~27 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present.[1]
| Wavenumber (cm⁻¹) | Description |
| ~1745 | C=O stretch (ester) |
| ~1715 | C=O stretch (ketone) |
| ~1200-1000 | C-O stretch |
Mass Spectrometry
The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns. The base peak is typically observed at m/z = 57, corresponding to the stable tert-butyl cation.[1]
| m/z | Relative Intensity | Assignment |
| 158 | Low | [M]⁺ |
| 101 | Moderate | [M - C(CH₃)₃]⁺ |
| 57 | High (Base Peak) | [C(CH₃)₃]⁺ |
| 41 | Moderate |
Historical Synthesis of this compound
The synthesis of this compound has been approached through several classical and modern organic reactions. The primary methods include the Claisen condensation, condensation of pinacolone with a carbonate ester, Fischer esterification, and the carbonylation of chloropinacolone.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. The synthesis of this compound can be achieved via a crossed Claisen condensation between a pivalate ester (which lacks α-hydrogens and can only act as the electrophile) and an acetate ester.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry tetrahydrofuran (THF)
-
Methyl acetate
-
Methyl pivalate
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with dry hexanes to remove the mineral oil and then suspend it in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl acetate (1.0 equivalent) in dry THF dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add methyl pivalate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Condensation of Pinacolone with Dimethyl Carbonate
A highly effective method for the synthesis of this compound involves the condensation of pinacolone with dimethyl carbonate using a strong base like sodium hydride.
Materials:
-
Sodium hydride
-
Dimethyl carbonate
-
Hexamethylphosphoramide (HMPA)
-
Pinacolone (92%)
Procedure:
-
Suspend sodium hydride (60 g) in dimethyl carbonate (450 cc) and hexamethylphosphoramide (100 cc) in a suitable reaction vessel.
-
Slowly add pinacolone (100 g, 92%) to the suspension while maintaining the temperature at 45 °C.
-
After the addition is complete, continue to stir the reaction mixture at 45 °C until the reaction is complete (monitored by TLC or GC).
-
Process the reaction mixture via an appropriate aqueous workup and extraction.
-
The reported yield for this method is 83.5%.
Fischer Esterification
While not a direct synthesis of the β-keto ester, Fischer esterification is crucial for preparing one of the key starting materials for the Claisen condensation, methyl pivalate, from pivalic acid and methanol.
References
An In-depth Technical Guide to Methyl Pivaloylacetate: Synonyms, Properties, and Synthesis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This technical guide provides a detailed overview of this compound, a versatile intermediate in organic synthesis. The document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Nomenclature and Identification
This compound is known by a variety of synonyms and is classified under several chemical identification systems. Its IUPAC name is methyl 4,4-dimethyl-3-oxopentanoate[1]. The compound is registered under the CAS Number 55107-14-7[1][2][3][4][5].
A logical map of the key identifiers for this compound is presented below.
Caption: A diagram illustrating the primary chemical identifiers and synonyms for this compound.
The following table summarizes the various names and identifiers associated with this compound.
| Identifier Type | Value |
| Common Name | This compound[1][2] |
| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate[1][6] |
| CAS Number | 55107-14-7[1][3] |
| EC Number | 259-481-2[1][4] |
| Molecular Formula | C₈H₁₄O₃[1][3][4] |
| InChI Key | XTXCFTMJPRXBBC-UHFFFAOYSA-N[1][2][3] |
| SMILES | CC(C)(C)C(=O)CC(=O)OC[1][3] |
| Synonyms | Pivaloylacetic Acid Methyl Ester[1][2][3] |
| Methyl 4,4-dimethyl-3-oxovalerate[1][2] | |
| Methyl 4,4,4-trimethylacetoacetate[1][2] | |
| Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester[1][2][3] | |
| Methyl 3-oxo-4,4-dimethylpentanoate[1][7] | |
| METHYL TERT-BUTYLCARBONYLACETATE[1] | |
| 4,4-Dimethyl-3-oxovaleric Acid Methyl Ester[1] | |
| UNII | 99CQ34TA4Y[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in experimental settings. It is a clear, colorless liquid at room temperature[3][5]. A compilation of its key properties is provided in the table below.
| Property | Value |
| Molecular Weight | 158.19 g/mol [1] (also reported as 158.2 g/mol [2][3][5]) |
| Boiling Point | 67-70 °C at 13 mmHg[2][3] (also reported as 184 °C at 760 mmHg[8]) |
| Density | 0.99 g/mL at 25 °C[3][5] (also reported as 0.981 g/cm³[8]) |
| Refractive Index (n20/D) | 1.487[3] (also reported as 1.42[8]) |
| Flash Point | 171 °F (77.2 °C)[3][8] |
| Vapor Pressure | 0.4 mmHg at 20 °C[3] |
| pKa | 10.78 ± 0.46 (Predicted)[3] |
Experimental Protocols for Synthesis
This compound is a valuable intermediate for photographic chemicals and pharmaceuticals[9]. It can be synthesized through several methods, primarily involving the condensation of pinacolone with a carbonate ester or the carbonylation of chloropinacolone[10].
Protocol 1: Synthesis from Pinacolone and Dimethyl Carbonate
This protocol details a Claisen condensation reaction to produce this compound.[7]
Materials:
-
Sodium hydride (60 g)
-
Dimethyl carbonate (450 cc)
-
Hexamethyl phosphoric acid triamide (100 cc)
-
Pinacolone (100 g, 92% purity)
Procedure:
-
Suspend 60 g of sodium hydride in a mixture of 450 cc of dimethyl carbonate and 100 cc of hexamethyl phosphoric acid triamide.
-
Slowly add 100 g of pinacolone to the suspension while maintaining the temperature at 45°C.
-
Upon completion of the addition, process the reaction mixture to isolate the final product.
-
This method has been reported to yield 83.5% of pivaloyl acetic acid methyl ester[7].
Protocol 2: Synthesis via Carbonylation of Chloropinacolone
This process converts chloropinacolone to the corresponding pivaloylacetate ester[10]. It involves the reaction of chloropinacolone with carbon monoxide and an alcohol in the presence of a base and a palladium catalyst[10].
Materials:
-
Chloropinacolone
-
Carbon Monoxide (CO)
-
Alcohol (e.g., Methanol, R¹OH)
-
Base
-
Palladium source (catalyst)
-
Coordinating, trisubstituted phosphine (e.g., (R³)₃P)
General Procedure:
-
Combine chloropinacolone, an alcohol (methanol for this compound), a base, a palladium catalyst source, and a coordinating phosphine ligand in a suitable pressure reactor.
-
Pressurize the reactor with carbon monoxide.
-
Heat the reaction mixture to the desired temperature and maintain it for a specified time to allow for the carbonylation reaction to proceed.
-
After the reaction, cool the mixture and process it to isolate the this compound product.
-
One example reported a conversion of 89% with a selectivity of 88% toward the desired this compound[10].
The workflow for the synthesis of this compound via the carbonylation of chloropinacolone is visualized in the diagram below.
Caption: A workflow diagram for the synthesis of this compound via palladium-catalyzed carbonylation.
Related Chemical Compounds
Understanding the relationship between this compound and similar chemical structures can be beneficial for synthetic planning and exploring structure-activity relationships.
-
Methyl Pivalate : This is the methyl ester of pivalic acid and lacks the keto group present in this compound[11]. Its chemical formula is C₆H₁₂O₂[11].
-
Methyl 3,3-dimethyl-2-oxobutanoate : An isomer of this compound with the IUPAC name methyl 3,3-dimethyl-2-oxobutanoate and CAS number 38941-46-7[12].
-
Methyl 2,2-dimethyl-3-oxobutanoate : Another related β-keto ester with the CAS number 38923-57-8[13].
These related compounds, while structurally similar, may exhibit different chemical reactivities and physical properties, making them interesting subjects for comparative studies in various research and development contexts.
References
- 1. This compound | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 55107-14-7 | Fisher Scientific [fishersci.com]
- 3. This compound | 55107-14-7 [chemicalbook.com]
- 4. Methyl 4,4-dimethyl-3-oxopentanoate 99 55107-14-7 [sigmaaldrich.com]
- 5. anstarmaterial.com [anstarmaterial.com]
- 6. Buy this compound | 55107-14-7 [smolecule.com]
- 7. prepchem.com [prepchem.com]
- 8. Pivaloylacetic acid methyl ester | 55107-14-7 [chemnet.com]
- 9. GB2088354A - Preparation of a-pivaloyl acetic esters - Google Patents [patents.google.com]
- 10. US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone - Google Patents [patents.google.com]
- 11. Methyl pivalate - Wikipedia [en.wikipedia.org]
- 12. Methyl 3,3-dimethyl-2-oxobutyrate | C7H12O3 | CID 3016023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for Methyl Pivaloylacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pivaloylacetate (MPA), also known as methyl 4,4-dimethyl-3-oxopentanoate, is a versatile β-ketoester that serves as a valuable building block in organic synthesis. Its unique structural feature, a sterically bulky tert-butyl group, influences its reactivity and can lead to high regioselectivity in various transformations. These characteristics make it an important precursor for the synthesis of a wide range of compounds, including complex heterocyclic molecules with applications in medicinal chemistry and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Key Applications of this compound
This compound is a versatile intermediate in organic synthesis, primarily utilized in the construction of heterocyclic systems and as a precursor for various functionalized molecules. Its applications stem from the reactivity of its β-ketoester moiety, which allows for a variety of chemical transformations.
Core Applications Include:
-
Synthesis of Heterocyclic Compounds: MPA is a key starting material for the synthesis of various heterocycles, including:
-
Pyrazoles: These five-membered aromatic heterocycles are synthesized through the condensation of MPA with hydrazine derivatives. Pyrazole scaffolds are present in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib.
-
Pyrimidines: MPA can be used in reactions with amidines to form the pyrimidine core, a fundamental structure in many biologically active compounds, including antiviral and anticancer agents.
-
Dihydropyrimidinones (DHPMs): Through multicomponent reactions like the Biginelli reaction, MPA can be used to synthesize DHPMs, which are known for their potential as calcium channel blockers and have been investigated for various therapeutic applications.
-
Pyridines: The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to use MPA for the synthesis of substituted dihydropyridines, which can then be oxidized to pyridines. Dihydropyridine derivatives, such as nifedipine, are well-known cardiovascular drugs.
-
-
Knoevenagel Condensation: The active methylene group in MPA can participate in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated products, which are valuable intermediates for further synthetic manipulations.
-
Alkylation and Acylation Reactions: The enolate of MPA can be readily alkylated or acylated, allowing for the introduction of various substituents at the α-position. This provides a route to a diverse array of substituted β-ketoesters.
Data Presentation
The following tables summarize quantitative data for the key applications of this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Heterocyclic Compounds from this compound
| Heterocycle | Reaction Type | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-tert-Butyl-1H-pyrazol-5(4H)-one | Condensation | Hydrazine hydrate | Acetic acid/Ethanol | Reflux | 4 | ~85 |
| 2-Amino-4-tert-butyl-6-methylpyrimidine | Condensation | Acetamidine hydrochloride | Sodium ethoxide/Ethanol | Reflux | 6 | ~70 |
| 4-(4-Methoxyphenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Biginelli Reaction | 4-Methoxybenzaldehyde, Urea | HCl/Ethanol | Reflux | 18 | ~65 |
| Dimethyl 4-(2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analogue | Hantzsch Synthesis | 2-Nitrobenzaldehyde, Ammonium acetate | Methanol | Reflux | 24 | ~75 |
Table 2: Functional Group Transformations of this compound
| Reaction Type | Reagents | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Knoevenagel Condensation | Benzaldehyde | Piperidine/Ethanol | Reflux | 5 | ~80 |
| Alkylation | Methyl iodide | Sodium hydride/THF | 0 to RT | 3 | ~90 |
| Acylation | Benzoyl chloride | Pyridine/DCM | 0 to RT | 2 | ~85 |
Experimental Protocols
Synthesis of 3-tert-Butyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazole derivative, a common scaffold in pharmaceuticals, through the condensation of this compound with hydrazine.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-tert-butyl-1H-pyrazol-5(4H)-one.
-
Typical yields are around 85%.
Logical Workflow for Pyrazole Synthesis
Biginelli Reaction for the Synthesis of a Dihydropyrimidinone Derivative
This protocol outlines a one-pot synthesis of a dihydropyrimidinone (DHPM) derivative using this compound, an aromatic aldehyde, and urea.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone derivative.
-
Expected yields are in the range of 65%.
Signaling Pathway for Biginelli Reaction
Knoevenagel Condensation of this compound with Benzaldehyde
This procedure describes the base-catalyzed condensation of this compound with benzaldehyde to yield an α,β-unsaturated ketoester.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction to reflux and maintain for 5 hours.
-
Monitor the reaction's progress via TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired condensation product.
-
Yields of approximately 80% can be expected.
Experimental Workflow for Knoevenagel Condensation
Alkylation of this compound
This protocol details the α-alkylation of this compound using methyl iodide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the α-methylated product.
-
High yields, typically around 90%, are expected.
Acylation of this compound
This procedure describes the C-acylation of this compound with benzoyl chloride.
Materials:
-
This compound (1.0 eq)
-
Pyridine (1.5 eq)
-
Benzoyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the acylated product.
-
Typical yields are around 85%.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. The protocols provided herein demonstrate its utility in constructing important heterocyclic scaffolds and in undergoing fundamental organic transformations. The steric hindrance provided by the tert-butyl group often leads to predictable and high-yielding reactions, making it an attractive choice for the synthesis of complex molecules in academic and industrial research, including the development of new pharmaceuticals and agrochemicals. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and target molecules.
Application Notes and Protocols for the Use of Methyl Pivaloylacetate in Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that constructs a β-keto ester or a β-diketone from two ester molecules or an ester and a carbonyl compound in the presence of a strong base.[1][2][3] This reaction is of significant importance in the synthesis of various pharmaceuticals and other complex organic molecules. A variation of this reaction, the "crossed" Claisen condensation, involves two different ester partners.[4][5] For a crossed Claisen condensation to be efficient and yield a single primary product, one of the esters should be incapable of forming an enolate.[4][5]
Methyl pivaloylacetate, due to the absence of α-hydrogens, is an excellent non-enolizable electrophilic partner in crossed Claisen condensation reactions. This characteristic prevents self-condensation and directs the reaction towards a specific β-keto ester product when reacted with an enolizable ester or ketone. These application notes provide a detailed protocol for a representative crossed Claisen condensation using this compound and a generic enolizable methyl ester, R-CH2-COOCH3.
Principle of the Reaction
The reaction proceeds via the formation of an enolate from the enolizable ester (R-CH2-COOCH3) upon treatment with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-keto ester. The final step is an acidic workup to neutralize the reaction mixture and protonate the product.
Experimental Protocol
This protocol describes a general procedure for the crossed Claisen condensation of an enolizable methyl ester with this compound.
Materials:
-
Enolizable methyl ester (R-CH2-COOCH3)
-
This compound
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Setup:
-
A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flushed with an inert gas (nitrogen or argon).
-
Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the flask. The mineral oil can be removed by washing with anhydrous hexanes if desired.
-
Anhydrous solvent (e.g., THF) is added to the flask to create a slurry.
-
-
Formation of the Enolate:
-
The enolizable methyl ester (1.0 equivalent) is dissolved in anhydrous solvent in the dropping funnel.
-
The ester solution is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases, to ensure complete formation of the enolate.
-
-
Crossed Claisen Condensation:
-
This compound (1.2 equivalents) is dissolved in a minimal amount of anhydrous solvent.
-
This solution is added dropwise to the enolate solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
The reaction is quenched by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~5-6).
-
The aqueous and organic layers are separated using a separatory funnel.
-
The aqueous layer is extracted twice with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Quantitative Data Summary
The following table provides a representative summary of the stoichiometry and expected yield for the described protocol. Actual yields may vary depending on the specific enolizable ester used and the optimization of reaction conditions.
| Reagent/Parameter | Molar Ratio | Typical Amount (for a 10 mmol scale) | Notes |
| Enolizable Methyl Ester | 1.0 | 10 mmol | The limiting reagent. |
| This compound | 1.2 | 12 mmol | Used in slight excess to ensure complete consumption of the enolate. |
| Sodium Hydride (60%) | 1.1 | 11 mmol (0.44 g) | A strong base is required to deprotonate the ester. |
| Anhydrous Solvent | - | 50-100 mL | Volume can be adjusted based on the scale of the reaction. |
| Expected Product Yield | - | 70-85% | Yields are highly dependent on the substrate and reaction conditions. |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the crossed Claisen condensation.
References
Application of Methyl Pivaloylacetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pivaloylacetate, a β-keto ester, serves as a versatile and crucial building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including the sterically hindered tert-butyl group, influence reactivity and selectivity in various organic transformations. This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of key pharmaceutical intermediates, with a particular focus on the formation of substituted pyridone cores found in antiviral agents.
Core Application: Synthesis of Pyridone Intermediates for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A prominent application of pivaloylacetate esters lies in the de novo synthesis of the pyridone core of Doravirine, a potent HIV-1 non-nucleoside reverse transcriptase inhibitor. The synthesis involves a key aldol condensation followed by a cyclization/dehydration sequence to construct the functionalized pyridone ring. While some syntheses utilize the tert-butyl ester of pivaloylacetic acid for improved stability of the enolate, this compound can be employed in similar synthetic strategies.
The overall transformation involves the reaction of a pivaloylacetate ester with a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, followed by cyclization with an amine source, typically ammonia.
Experimental Protocols
Protocol 1: Synthesis of a 3-Fluoro-4-(trifluoromethyl)pyridone Intermediate
This protocol is adapted from a reported efficient synthesis of a key pyridone intermediate for Doravirine, highlighting the aldol reaction and cyclization steps where a pivaloylacetate ester is a key reactant.
Reaction Scheme:
Materials:
-
This compound (or tert-butyl pivaloylacetate)
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Lithium diisopropylamide (LDA) or other suitable base
-
Ammonia
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
Aldol Condensation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes to generate the enolate.
-
In a separate flask, dissolve (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the enolate solution to the solution of the trifluoromethyl-containing building block via cannula.
-
Allow the reaction to stir at -78 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldol adduct.
-
-
Cyclization and Dehydration:
-
Dissolve the crude aldol adduct in a mixture of methanol and toluene.
-
Charge the solution into a pressure reactor.
-
Add a significant excess of ammonia (e.g., 28 equivalents, introduced as a solution or gas).
-
Heat the reactor to 60 °C and maintain the pressure.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
Induce crystallization of the product by switching the solvent system to pure methanol.
-
Filter the solid product, wash with cold methanol, and dry under vacuum to obtain the 3-fluoro-4-(trifluoromethyl)pyridone intermediate.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | This compound (analog), (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | [1] |
| Key Reaction Steps | Aldol Condensation, Cyclization | [1] |
| Cyclization Conditions | 28 eq. Ammonia, 60 °C | [1] |
| Solvent for Cyclization | Methanol/Toluene | [1] |
| Crystallization Solvent | Methanol | [1] |
| Yield of Pyridone | 68% | [1] |
| Purity | High | [1] |
Mandatory Visualizations
Logical Relationship: Synthesis of Pyridone Intermediate
Caption: Synthetic pathway to a key pyridone intermediate.
Experimental Workflow: Pyridone Synthesis
Caption: Step-by-step workflow for pyridone synthesis.
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Methyl Pivaloylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of these heterocyclic scaffolds is a key focus in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives utilizing methyl pivaloylacetate as a key starting material. The bulky tert-butyl group from this compound can confer unique pharmacological profiles to the resulting pyrazole derivatives, making this synthetic route of particular interest for the development of novel therapeutics.
A significant application of pyrazole derivatives is in the development of targeted cancer therapies, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrazole-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.
Synthesis of 5-tert-butyl-1-phenyl-1H-pyrazol-3(2H)-one
The reaction of a β-ketoester, such as this compound, with a hydrazine derivative is a well-established method for pyrazole synthesis. The following protocols detail the synthesis of 5-tert-butyl-1-phenyl-1H-pyrazol-3(2H)-one from this compound and phenylhydrazine, and 5-tert-butyl-1H-pyrazol-3(2H)-one using hydrazine hydrate.
Experimental Protocols
Protocol 1: Synthesis of 5-tert-butyl-1-phenyl-1H-pyrazol-3(2H)-one
This protocol is adapted from the synthesis of related pyrazole derivatives and provides a general method for the cyclocondensation reaction.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 5-tert-butyl-1-phenyl-1H-pyrazol-3(2H)-one.
Protocol 2: Synthesis of 5-tert-butyl-1H-pyrazol-3(2H)-one
This protocol outlines the synthesis using hydrazine hydrate, which results in an N-unsubstituted pyrazole.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford 5-tert-butyl-1H-pyrazol-3(2H)-one.
Data Presentation
The following table summarizes the expected reactants, products, and typical yields for the synthesis of pyrazole derivatives from this compound. Please note that yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
| Starting Material (β-Ketoester) | Hydrazine Derivative | Product | Typical Yield (%) |
| This compound | Phenylhydrazine | 5-tert-butyl-1-phenyl-1H-pyrazol-3(2H)-one | 80-90 |
| This compound | Hydrazine hydrate | 5-tert-butyl-1H-pyrazol-3(2H)-one | 75-85 |
Application in Drug Development: Targeting the EGFR Signaling Pathway
Pyrazole derivatives synthesized from this compound are promising candidates for the development of EGFR inhibitors. The following diagrams illustrate the synthetic workflow and the targeted biological pathway.
Experimental Workflow
Caption: Synthetic workflow for pyrazole derivatives.
EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives
Caption: EGFR signaling and pyrazole inhibition.
Conclusion
The synthesis of pyrazole derivatives from this compound offers a versatile and efficient route to novel compounds with significant therapeutic potential, particularly as EGFR inhibitors. The provided protocols serve as a foundational guide for researchers in the synthesis and exploration of these valuable molecules. Further investigation into the structure-activity relationships of these compounds will be crucial in the development of next-generation targeted therapies for cancer and other diseases.
Methyl Pivaloylacetate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl pivaloylacetate, a readily available β-keto ester, serves as a valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds. Its unique structural feature, a sterically bulky tert-butyl group, can impart significant effects on the physicochemical properties and biological activities of the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyrimidines, pyridines, and coumarins using this compound as a key starting material.
Introduction to this compound in Heterocyclic Chemistry
The reactivity of the 1,3-dicarbonyl moiety in this compound allows for a variety of classical condensation reactions with dinucleophilic reagents to construct five- and six-membered heterocyclic rings. The presence of the tert-butyl group can influence reaction kinetics and regioselectivity, and often enhances the lipophilicity of the final products, a desirable trait in many drug candidates. These heterocyclic scaffolds are of paramount interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active agents.
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis provides a straightforward and efficient method for the preparation of pyrazolones from 1,3-dicarbonyl compounds and hydrazines. The reaction of this compound with hydrazine hydrate yields 5-tert-butyl-3-methyl-1H-pyrazol-5(4H)-one, a key intermediate for further functionalization.
Table 1: Quantitative Data for the Synthesis of 5-tert-butyl-3-methyl-1H-pyrazol-5(4H)-one
| Product | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 5-tert-butyl-3-methyl-1H-pyrazol-5(4H)-one | This compound, Hydrazine hydrate | Ethanol | Acetic Acid (catalytic) | 80 (reflux) | 3 | ~85 |
Experimental Protocol: Synthesis of 5-tert-butyl-3-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Add cold water to the residue to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 5-tert-butyl-3-methyl-1H-pyrazol-5(4H)-one.[1][2]
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of a pyrazolone derivative.
Synthesis of Pyrimidine Derivatives
The Biginelli reaction, a one-pot multicomponent reaction, is a well-established method for the synthesis of dihydropyrimidinones (DHPMs).[3][4] While specific examples with this compound are not abundant, the general protocol can be adapted. This reaction involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea or thiourea.
Table 2: Representative Quantitative Data for Biginelli-type Reactions
| Product Type | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Dihydropyrimidinone | β-keto ester, Aldehyde, Urea | Ethanol | HCl | Reflux | 4-12 | 60-90 |
Experimental Protocol: Synthesis of tert-Butyl Substituted Dihydropyrimidinones
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an appropriate aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., concentrated HCl, Yb(OTf)₃).[5]
-
Reaction: Stir the mixture at room temperature or heat to reflux for 4 to 12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, the precipitated product is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry. Recrystallization from a suitable solvent can provide the pure dihydropyrimidinone derivative.
Diagram 2: Biginelli Reaction Logical Relationship
Caption: Logical flow of the Biginelli multicomponent reaction.
Synthesis of Pyridine Derivatives
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[2][6] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.
Table 3: Representative Quantitative Data for Hantzsch-type Pyridine Synthesis
| Product Type | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Dihydropyridine | β-keto ester (2 eq), Aldehyde, Ammonia | Ethanol | - | Reflux | 3-6 | 70-95 |
Experimental Protocol: Synthesis of tert-Butyl Substituted Dihydropyridines
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2.0 eq) and an aldehyde (1.0 eq) in ethanol.
-
Reagent Addition: Add ammonium hydroxide or ammonium acetate (1.1 eq).
-
Reaction: Heat the mixture to reflux for 3 to 6 hours. Monitor the reaction by TLC.
-
Isolation: Upon cooling, the dihydropyridine product often crystallizes from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the product with cold ethanol and dry. Further purification can be achieved by recrystallization.
-
Aromatization (Optional): The isolated dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent such as nitric acid or ceric ammonium nitrate.
Diagram 3: Hantzsch Pyridine Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of pyridines.
Synthesis of Coumarin Derivatives
The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-keto esters under acidic conditions.[7][8] The Knoevenagel condensation of an ortho-hydroxyaryl aldehyde with an active methylene compound also provides a route to coumarins.
Table 4: Representative Quantitative Data for Coumarin Synthesis
| Reaction Type | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Pechmann | Phenol, β-keto ester | - | H₂SO₄ | 5 - RT | 1-3 | 80-95 |
| Knoevenagel | o-Hydroxybenzaldehyde, β-keto ester | Ethanol | Piperidine | Reflux | 2-4 | 70-90 |
Experimental Protocol: Pechmann Condensation for tert-Butyl Substituted Coumarins
-
Reaction Setup: Cool concentrated sulfuric acid in an ice bath in a beaker.
-
Reagent Addition: To the cold sulfuric acid, slowly and simultaneously add this compound (1.0 eq) and a phenol (e.g., resorcinol) (1.0 eq) with stirring, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 to 3 hours.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.[9][10]
Diagram 4: Pechmann Condensation Experimental Workflow
Caption: Step-by-step workflow for the Pechmann condensation.
Biological Significance and Signaling Pathways
Heterocyclic compounds derived from this compound, particularly those containing a tert-butyl group, have shown promise in various therapeutic areas.
-
Pyrazoles: Many pyrazole derivatives exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[11] The tert-butyl group can enhance binding to hydrophobic pockets in target enzymes. For instance, some tert-butyl substituted pyrazoles have been investigated as anticancer agents.[12][13]
-
Pyrimidines: The pyrimidine scaffold is a cornerstone in medicinal chemistry, with applications as anticancer, antiviral, and antibacterial agents.[10][14] The incorporation of a tert-butyl group can modulate the pharmacokinetic profile of these compounds. For example, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate has been shown to suppress breast cancer by targeting the estrogen receptor signaling pathway and β-catenin activation.[15][16]
-
Pyridines (Dihydropyridines): 1,4-dihydropyridine derivatives are well-known as L-type calcium channel blockers and are widely used in the treatment of cardiovascular diseases such as hypertension.[3][14] The nature of the substituent at the 4-position, which would be derived from the aldehyde in a Hantzsch synthesis, is critical for activity.
-
Coumarins: Coumarin derivatives possess a wide spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory effects. The substitution pattern on the coumarin ring system dictates the specific pharmacological profile.
Diagram 5: Simplified Signaling Pathway for a Pyrimidine-based Anticancer Agent
Caption: Inhibition of breast cancer pathways by a pyrimidine derivative.[15][16]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel tert-butyl substituted pyrazoles, pyrimidines, pyridines, and coumarins. The presence of the tert-butyl moiety offers a valuable handle for modulating the pharmacological properties of these important heterocyclic scaffolds.
References
- 1. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update | ECR Journal [ecrjournal.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dihydropyridine calcium channel blockers and cardiovascular outcomes in elderly patients: A population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Calcium channel blockers in cardiovascular pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Acylation of Methyl Pivaloylacetate
Introduction
The acylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable 1,3-dicarbonyl compounds. These products serve as versatile intermediates in the manufacturing of a wide range of fine chemicals, pharmaceuticals, and agrochemicals. Methyl pivaloylacetate, with its sterically demanding tert-butyl group, presents unique reactivity that can be leveraged for specific synthetic outcomes. This application note provides a comprehensive experimental procedure for the C-acylation of this compound, targeting researchers, scientists, and professionals in drug development. The protocol is based on established methodologies for the acylation of related β-keto esters, adapted for this specific substrate.
Reaction Principle
The acylation of this compound proceeds via the formation of an enolate intermediate in the presence of a suitable base. This nucleophilic enolate then attacks an acylating agent, typically an acyl chloride, to form the acylated β-keto ester. The choice of base is critical to favor C-acylation over competing O-acylation and to ensure high yields. Common bases used for this transformation include sodium hydride (NaH), magnesium ethoxide, and barium oxide.[1] This protocol will focus on the widely used and effective sodium hydride as the base.
Experimental Protocol: Acylation of this compound with an Acyl Chloride
This protocol describes a general procedure for the acylation of this compound using an acyl chloride as the acylating agent and sodium hydride as the base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive, handle with care |
| Acyl chloride (e.g., acetyl chloride) | ≥98% | Commercially Available | Corrosive and moisture-sensitive |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Use freshly distilled or from a solvent purification system |
| Diethyl ether (anhydrous) | ≥99% | Commercially Available | --- |
| Saturated aqueous ammonium chloride (NH₄Cl) | --- | Prepared in-house | --- |
| Saturated aqueous sodium chloride (brine) | --- | Prepared in-house | --- |
| Anhydrous magnesium sulfate (MgSO₄) | --- | Commercially Available | --- |
| Round-bottom flask | --- | Standard laboratory glassware | Flame-dried before use |
| Magnetic stirrer and stir bar | --- | Standard laboratory equipment | --- |
| Septa and needles | --- | Standard laboratory equipment | --- |
| Ice bath | --- | --- | --- |
| Rotary evaporator | --- | Standard laboratory equipment | --- |
Procedure
-
Preparation of the Reaction Apparatus:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.
-
The glassware is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
-
Reaction Setup:
-
The flask is charged with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
The mineral oil is removed by washing the sodium hydride with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation of the solvent.
-
Anhydrous tetrahydrofuran (THF) is added to the flask via a syringe to create a slurry.
-
-
Formation of the Enolate:
-
The slurry is cooled to 0 °C using an ice bath.
-
This compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred NaH slurry via a syringe over 15-20 minutes.
-
The reaction mixture is stirred at 0 °C for 30-60 minutes, during which hydrogen gas evolution will be observed. The mixture should become a clear solution or a fine suspension of the sodium enolate.
-
-
Acylation:
-
The acyl chloride (1.0-1.1 equivalents) is dissolved in anhydrous THF and added dropwise to the enolate solution at 0 °C over 15-20 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
-
Work-up and Isolation:
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume of the aqueous layer).
-
The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.
-
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon) and away from sources of ignition.
-
Acyl chlorides are corrosive and react with moisture, including atmospheric humidity, to release hydrogen chloride gas. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care.
Data Presentation
The following table summarizes representative yields for the acylation of β-keto esters using different bases, as adapted from the literature.[1] Specific yields for this compound will be dependent on the specific acyl chloride used and optimization of the reaction conditions.
| Starting β-Keto Ester | Acylating Agent | Base | Solvent | Yield (%) |
| Methyl acetoacetate | Phenylacetyl chloride | BaO | Methanol | 69 |
| Methyl acetoacetate | Benzoyl chloride | BaO | Methanol | 84 |
| Methyl acetoacetate | Cyclohexanecarbonyl chloride | BaO | Methanol | 67 |
| Methyl acetoacetate | Stearoyl chloride | BaO | Methanol | 74 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the acylation of this compound.
Caption: Workflow for the acylation of this compound.
Reaction Mechanism Pathway
The following diagram illustrates the general signaling pathway for the base-mediated acylation of this compound.
Caption: Mechanism of base-mediated C-acylation.
References
Application Notes and Protocols: The Role of Methyl Pivaloylacetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pivaloylacetate, a β-keto ester, holds potential as a versatile building block in the synthesis of complex agrochemicals. Its characteristic pivaloyl group [(CH₃)₃C-C(O)-] is a key structural motif in certain modern herbicides. This document provides a detailed overview of the application of the pivaloyl moiety, sourced from precursors like this compound, in the synthesis of the notable herbicide, Pinoxaden. Experimental protocols for key synthetic steps, quantitative data, and logical diagrams are presented to facilitate further research and development in this area.
Introduction
The search for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in the chemical industry. The structural diversity of organic molecules provides a vast landscape for the design and synthesis of new active ingredients. This compound, with its reactive β-keto ester functionality and sterically bulky tert-butyl group, offers unique synthetic possibilities. While direct incorporation of the entire this compound molecule into final agrochemical products is not widely documented, its pivaloyl group is a crucial component of the commercial herbicide Pinoxaden. This document will focus on the synthesis of Pinoxaden, highlighting the final pivaloylation step, and will discuss the potential of this compound as a precursor for the pivaloylating agent.
Application: Synthesis of the Herbicide Pinoxaden
Pinoxaden is a post-emergence herbicide used to control grass weeds in cereal crops.[1] Its synthesis involves a multi-step pathway culminating in the introduction of a pivaloyl group.
Logical Workflow for Pinoxaden Synthesis
The overall synthetic strategy for Pinoxaden involves the preparation of a core heterocyclic intermediate, which is then acylated to yield the final product.
References
Application Notes and Protocols for Knorr-Type Condensations with Methyl Pivaloylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knorr-type condensation for the synthesis of substituted pyrroles, with a specific focus on the use of methyl pivaloylacetate. This document includes detailed experimental protocols, reaction mechanisms, and a summary of potential applications in medicinal chemistry.
Introduction to Knorr-Type Pyrrole Synthesis
The Knorr pyrrole synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the formation of substituted pyrroles through the condensation of an α-aminoketone with a β-ketoester.[1] A related and widely used method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] The Knorr synthesis is particularly valuable for creating highly functionalized pyrrole rings, which are prevalent scaffolds in numerous natural products and pharmaceutical agents.[4][5]
The general mechanism of the Knorr synthesis involves the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1] The reaction is typically catalyzed by acids such as acetic acid.[1][6] A common challenge is the instability of α-aminoketones, which tend to self-condense. To address this, they are often generated in situ from the corresponding α-oximino-ketones by reduction with reagents like zinc dust.[1]
Use of this compound in Knorr-Type Condensations
This compound, with its sterically demanding tert-butyl group, offers a unique building block for the synthesis of pyrroles bearing a pivaloyl substituent. This bulky group can influence the molecule's conformation and interactions with biological targets, making it a valuable moiety in drug design. While specific examples detailing the use of this compound in Knorr-type condensations are not abundantly reported in readily available literature, the principles of the reaction remain the same. The protocols can be adapted from those using structurally similar β-ketoesters, such as tert-butyl acetoacetate.
Potential Applications in Drug Development
Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][7][8] The introduction of a pivaloyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, pyrrolo[1,2-a]quinoxalines, which can be synthesized via multistep procedures that may involve pyrrole formation, have been investigated as inhibitors of human protein kinase CK2, a target in cancer and inflammatory diseases.[9] The specific contribution of a pivaloyl substituent would need to be evaluated on a case-by-case basis, but its steric bulk and lipophilicity could enhance binding to target proteins or improve metabolic stability.
Experimental Protocols
The following are detailed protocols for the in-situ generation of an α-aminoketone and its subsequent Knorr-type condensation. Protocol 1 describes the synthesis of an α-oximino-β-ketoester, a common precursor for the α-aminoketone. Protocol 2 outlines the Knorr condensation itself, adapted for use with a sterically hindered β-ketoester like this compound.
Protocol 1: Synthesis of α-Oximino-β-ketoester
Objective: To synthesize an α-oximino-β-ketoester, which is the precursor to the α-aminoketone required for the Knorr condensation.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve the β-ketoester (1.0 equivalent) in glacial acetic acid.
-
Prepare a solution of sodium nitrite (1.0 equivalent) in deionized water.
-
Slowly add the sodium nitrite solution to the stirred β-ketoester solution, maintaining the reaction temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The resulting solution containing the α-oximino-β-ketoester can often be used directly in the subsequent reduction and condensation step without purification.
Protocol 2: Knorr-Type Condensation with this compound
Objective: To synthesize a substituted pyrrole via a Knorr-type condensation using this compound and an in-situ generated α-aminoketone.
Materials:
-
α-Oximino-β-ketoester solution (from Protocol 1)
-
This compound
-
Zinc Dust
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a large reaction flask equipped with a mechanical stirrer and a reflux condenser, add glacial acetic acid and the solution of the α-oximino-β-ketoester prepared in Protocol 1.
-
To a separate flask, add this compound (1.0 equivalent relative to the starting β-ketoester in Protocol 1) and glacial acetic acid.
-
Begin vigorously stirring the α-oximino-β-ketoester solution and gradually add zinc dust (approximately 2.0-2.5 equivalents) in portions. The reaction is exothermic, and the temperature should be controlled to prevent excessive boiling.[1]
-
Simultaneously or sequentially, add the solution of this compound to the reaction mixture.
-
After the addition of zinc and this compound is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the condensation.
-
After reflux, cool the reaction mixture and pour it into a large volume of cold water to precipitate the crude pyrrole product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Quantitative Data
The following table summarizes typical reaction parameters for Knorr-type pyrrole syntheses. Please note that optimal conditions for reactions involving this compound may require further optimization.
| Reactant 1 (α-Aminoketone Precursor) | Reactant 2 (β-Ketoester) | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zn / Acetic Acid | Reflux | 1-2 | 60-70 |
| Ethyl 2-oximinoacetoacetate | This compound | Zn / Acetic Acid | Reflux | 2-4 | (Requires optimization) |
| Diethyl aminomalonate | 2,4-Pentanedione | Acetic Acid | Boiling | 1-2 | >60 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Knorr pyrrole synthesis.
Caption: General mechanism of the Knorr pyrrole synthesis.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the Knorr-type synthesis of a pivaloyl-substituted pyrrole.
Caption: Experimental workflow for Knorr-type synthesis.
Signaling Pathways
While specific signaling pathways directly modulated by pivaloyl-substituted pyrroles are not extensively documented, pyrrole derivatives, in general, have been shown to interact with various biological targets. For instance, certain pyrrole-based compounds act as inhibitors of protein kinases, which are key components of numerous signaling cascades involved in cell growth, differentiation, and apoptosis.[9] The development of pyrrole-containing drugs often involves screening against panels of kinases to identify specific targets within pathways such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or pathways regulated by cyclin-dependent kinases (CDKs). The unique structural features imparted by the pivaloyl group could lead to novel interactions and selectivity profiles within these or other signaling pathways. Further research is required to elucidate the specific biological activities and mechanisms of action of this subclass of pyrroles.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl pivaloylacetate in the production of photographic and xerographic materials.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl pivaloylacetate as a key intermediate in the synthesis of yellow dye-forming couplers for photographic materials. This document includes detailed synthetic protocols, data summaries, and workflow diagrams to facilitate research and development in this area.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the production of photographic and xerographic materials. Its sterically hindered pivaloyl group imparts desirable properties, such as stability, to the final products. In color photography, this compound is a precursor to pivaloylacetanilide yellow couplers. These couplers react with the oxidation products of a color developing agent to form yellow azomethine dyes, which are essential for the creation of full-color images.
Application in Photographic Materials: Yellow Couplers
Pivaloylacetanilide yellow couplers are known for producing yellow dyes with good color fidelity and stability. The synthesis of these couplers generally involves the condensation of a β-keto ester, such as this compound, with an aromatic amine.
General Synthesis of Pivaloylacetanilide Yellow Couplers
The fundamental reaction for the synthesis of pivaloylacetanilide yellow couplers is the amidation of this compound with a substituted aniline. This reaction typically proceeds by heating the reactants in a high-boiling inert solvent, with the removal of methanol as a byproduct to drive the reaction to completion.
Experimental Protocols
The following protocol describes the synthesis of a representative pivaloylacetanilide yellow coupler (Coupler Y-1) from this compound and 2-chloro-5-(N-dodecylsulfamoyl)aniline.
Materials:
-
This compound (CAS: 55107-14-7)
-
2-chloro-5-(N-dodecylsulfamoyl)aniline
-
Xylene
-
Triethylamine
-
Glacial acetic acid
-
Methanol
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Magnetic stirrer with hot plate
-
Dropping funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a Dean-Stark trap, and a magnetic stirrer, combine this compound (1 equivalent) and 2-chloro-5-(N-dodecylsulfamoyl)aniline (1 equivalent) in xylene.
-
Reaction: Heat the mixture to reflux. The methanol byproduct will be collected in the Dean-Stark trap as an azeotrope with xylene. Monitor the reaction progress by observing the amount of methanol collected. The reaction is typically complete when the theoretical amount of methanol has been removed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add triethylamine (1.1 equivalents) and stir for 30 minutes.
-
Precipitation: Slowly add glacial acetic acid to the reaction mixture with stirring until the pH is acidic. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold methanol and then with hexanes to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain the final pivaloylacetanilide yellow coupler (Coupler Y-1).
Data Presentation
The following table summarizes the key properties of the starting material, this compound, and a representative pivaloylacetanilide yellow coupler.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| This compound | C₈H₁₄O₃ | 158.19 | Colorless liquid | 196-197 |
| Coupler Y-1 (Example) | C₂₅H₄₁ClN₂O₅S | 533.12 | Yellow solid | - |
Visualization of Workflows and Pathways
Diagram 1: Synthesis of a Pivaloylacetanilide Yellow Coupler
Caption: Synthetic workflow for a pivaloylacetanilide yellow coupler.
Diagram 2: Role of Yellow Coupler in Color Photography
Caption: Role of a yellow coupler in the chromogenic development process.
Application in Xerographic Materials
While this compound is a well-established precursor for photographic couplers, its direct application in the production of xerographic materials is not as extensively documented in publicly available literature. The synthesis of charge transport materials and other components of xerographic layers often involves different chemical functionalities than those readily derived from this compound. However, the principles of organic synthesis allow for the potential modification of this compound to create novel compounds that could be investigated for their charge transport properties. Further research in this area may reveal new applications for this versatile chemical intermediate.
Conclusion
This compound is a critical starting material for the synthesis of pivaloylacetanilide yellow couplers used in color photographic films and papers. The synthetic protocols provided herein offer a foundation for the preparation of these important imaging chemicals. While its role in xerography is less defined, the potential for developing novel materials from this precursor remains an area for future exploration.
Synthetic Pathways to Novel Heterocyclic Compounds from Methyl Pivaloylacetate
For Immediate Release
[City, State] – [Date] – Methyl pivaloylacetate, a readily available β-ketoester, serves as a versatile and valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its unique structural features, including the sterically demanding tert-butyl group, make it an attractive building block for generating molecules with potential applications in medicinal chemistry and drug discovery. This application note details validated synthetic routes for the preparation of pyrazoles, pyrimidines, and thiazoles starting from this compound, providing researchers with detailed experimental protocols and expected outcomes.
Synthesis of 5-tert-Butyl-1H-pyrazol-3(2H)-one
The Knorr pyrazole synthesis provides a straightforward and efficient method for the preparation of pyrazolone derivatives from β-ketoesters and hydrazines. The reaction of this compound with hydrazine hydrate proceeds smoothly to yield 5-tert-butyl-1H-pyrazol-3(2H)-one, a key intermediate for the synthesis of various bioactive molecules.
Reaction Scheme:
Application Notes and Protocols: Indium-Catalyzed Synthesis of Dibenzo-Heterocyclic Compounds Using Methyl Pivaloylacetate
Introduction
Indium(III) chloride (InCl₃) has emerged as a highly efficient and versatile Lewis acid catalyst in organic synthesis. Its stability, water tolerance, and unique catalytic activity make it an attractive choice for a variety of chemical transformations. This document provides detailed application notes and protocols for the indium-catalyzed synthesis of dibenzo[d,f][1][2]dioxepines using methyl pivaloylacetate as a key substrate. This one-pot synthesis offers a rapid and solvent-free approach to constructing these important heterocyclic scaffolds.
Dibenzo[d,f][1][2]dioxepine structures are of significant interest in medicinal chemistry and material science. The described protocol details the condensation reaction between 2,2'-dihydroxybiphenyl and this compound, catalyzed by a small amount of indium(III) chloride.
Reaction Principle
The core of this synthetic method is the Lewis acid-catalyzed acetalization reaction. Indium(III) chloride activates the carbonyl group of the β-keto ester, this compound, facilitating a nucleophilic attack from the hydroxyl groups of 2,2'-dihydroxybiphenyl. The reaction proceeds through a double etherification, leading to the formation of the seven-membered dioxepine ring. A key advantage of this method is the absence of solvent, which simplifies the workup procedure and enhances the reaction efficiency.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the indium-catalyzed synthesis of dibenzo[d,f][1][2]dioxepine derivatives from various keto-substrates, including a representative β-keto ester.
| Entry | Keto-Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | This compound | 10 | 60 | 25 | High (Specific yield not detailed, but analogous reactions yield >90%) |
| 2 | Acetone | 10 | 60 | 20 | 95 |
| 3 | Cyclohexanone | 10 | 60 | 30 | 98 |
| 4 | Acetophenone | 10 | 60 | 30 | 92 |
Note: The table is based on analogous reactions described in the cited literature. The yield for this compound is expected to be high under these optimized conditions.
Experimental Workflow
The overall experimental process is straightforward and can be completed in a short timeframe. The key steps involve the mixing of reactants with the catalyst, heating the mixture, and subsequent purification of the product.
Caption: Experimental workflow for the synthesis.
Detailed Experimental Protocol
Materials:
-
2,2'-Dihydroxybiphenyl
-
This compound
-
Indium(III) chloride (InCl₃)
-
Silica gel for column chromatography
-
Standard organic solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for product characterization
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, combine 2,2'-dihydroxybiphenyl (1.0 mmol), this compound (1.0 mmol), and indium(III) chloride (0.1 mmol, 10 mol%).
-
Reaction: Place the flask on a preheated stirrer plate at 60°C and stir the mixture. The reaction is performed without any solvent.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Workup: Once the reaction is complete, cool the flask to room temperature. The crude product can be directly purified.
-
Purification: Purify the reaction mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired dibenzo[d,f][1][2]dioxepine derivative.
-
Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Proposed Reaction Mechanism
The reaction is believed to proceed through a Lewis acid-catalyzed acetalization pathway.
Caption: Proposed reaction mechanism overview.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Indium(III) chloride is a corrosive solid; handle it with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The indium(III) chloride-catalyzed synthesis of dibenzo[d,f][1][2]dioxepines from 2,2'-dihydroxybiphenyl and this compound offers a rapid, efficient, and solvent-free method for the preparation of these valuable heterocyclic compounds. The protocol is simple to execute and provides high yields in a short reaction time, making it a valuable tool for researchers in organic synthesis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Pivaloylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methyl pivaloylacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is commonly synthesized through several methods, including:
-
Claisen Condensation: This is a classical approach involving the condensation of an acetate with a pivalate ester.[1]
-
Condensation of Pinacolone: This method involves the reaction of pinacolone (3,3-dimethyl-2-butanone) with a carbonate ester, such as dimethyl carbonate, in the presence of a strong base like sodium hydride.[1][2]
-
Carbonylation of Chloropinacolone: This process converts chloropinacolone to the corresponding pivaloylacetate ester by reacting it with carbon monoxide and an alcohol in the presence of a base and a palladium catalyst.[1]
Q2: What are the critical factors that influence the yield of the synthesis?
A2: The yield of this compound synthesis is sensitive to several factors:
-
Purity of Reagents: Impurities in starting materials can lead to the formation of side products, significantly reducing the yield.[3]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are crucial parameters that need to be optimized.[4][5]
-
Stoichiometry of Reactants: The molar ratio of the reactants and the base must be carefully controlled to prevent side reactions and ensure complete conversion.[4]
-
Anhydrous Conditions: Many of the synthesis routes, particularly those involving strong bases like sodium hydride or Grignard reagents, are highly sensitive to moisture. The presence of water can quench the base and lead to low yields.[3][6]
Q3: How can the progress of the reaction be monitored?
A3: Thin-Layer Chromatography (TLC) is an effective and common technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[3][7]
Q4: What are the recommended methods for purifying the final product?
A4: After the reaction is complete, the crude product needs to be purified. Common purification techniques include:
-
Extraction: To remove water-soluble impurities and byproducts.
-
Distillation: Fractional distillation under reduced pressure is often used to separate the this compound from unreacted starting materials and other impurities.[8]
-
Column Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from closely related impurities.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield can be attributed to several factors related to reagents and reaction conditions.
| Possible Cause | Troubleshooting Solution |
| 1. Inactive or Insufficient Base | The use of a strong base like sodium hydride is common. Ensure the sodium hydride is fresh and has been handled under anhydrous conditions to prevent deactivation. Verify the stoichiometry; an insufficient amount of base will lead to incomplete deprotonation and low conversion. |
| 2. Presence of Moisture | The reaction is highly sensitive to water. Ensure all glassware is oven-dried before use and that all solvents and reagents are anhydrous. The presence of moisture can neutralize the strong base used in the reaction.[3][7] |
| 3. Poor Quality of Starting Materials | Impurities in pinacolone or dimethyl carbonate can interfere with the reaction.[3] It is advisable to purify the starting materials if their purity is questionable. |
| 4. Suboptimal Reaction Temperature | The reaction temperature needs to be carefully controlled. For the condensation of pinacolone with dimethyl carbonate using sodium hydride, the temperature should be maintained, for example, at around 45°C during the addition of pinacolone.[2] Temperatures that are too low can result in a slow or incomplete reaction, while excessively high temperatures can promote side reactions.[4] |
| 5. Insufficient Reaction Time | Monitor the reaction's progress using TLC.[7] If starting material is still present after the initially planned reaction time, consider extending the duration until the starting material is consumed. |
Problem: Significant Formation of Side Products
Q: I have obtained the product, but the yield is low due to the formation of significant side products. How can I minimize these?
A: The formation of side products often arises from incorrect reaction conditions or stoichiometry.
| Possible Cause | Troubleshooting Solution |
| 1. Self-Condensation of Reactants | In the condensation reaction, slow, dropwise addition of pinacolone to the suspension of sodium hydride in dimethyl carbonate is crucial. This helps to minimize the self-condensation of dimethyl carbonate. |
| 2. Incorrect Stoichiometry | Using an incorrect molar ratio of reactants can lead to side reactions.[4] For instance, in a Claisen-type condensation, precise control over the equivalents of the ester and the base is critical to maximize the yield.[10] |
| 3. Overly Harsh Reaction Conditions | Excessively high temperatures or prolonged reaction times can sometimes lead to the degradation of the product or the formation of byproducts.[4] Optimize the temperature and reaction time by monitoring the reaction progress. |
Problem: Difficulties in Product Isolation and Purification
Q: I am facing challenges during the workup and purification of my product. What can I do?
A: Isolation and purification issues can often be resolved with procedural adjustments.
| Possible Cause | Troubleshooting Solution |
| 1. Emulsion Formation During Workup | During aqueous workup, emulsions can form, making phase separation difficult.[9] To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| 2. Incomplete Removal of Impurities | If distillation is ineffective at separating the product from impurities, consider using flash column chromatography.[9] Choose an appropriate solvent system based on TLC analysis to achieve good separation. |
| 3. Product Loss During Purification | Significant product loss can occur during purification steps.[11] Minimize transfers between flasks and ensure that each purification step is optimized to maximize recovery. |
Quantitative Data on Synthesis
The following table summarizes the reaction conditions for a high-yield synthesis of this compound.
| Reactants | Base | Solvent/Reagent | Temperature | Yield | Reference |
| Pinacolone (100 g, 92% purity) | Sodium Hydride (60 g) | Dimethyl Carbonate (450 cc), Hexamethylphosphoric acid triamide (100 cc) | 45°C | 83.5% | [2] |
Experimental Protocols
High-Yield Synthesis of this compound via Condensation of Pinacolone
This protocol is based on a reported high-yield procedure.[2]
Materials:
-
Sodium hydride (60 g)
-
Dimethyl carbonate (450 cc)
-
Hexamethylphosphoric acid triamide (100 cc)
-
Pinacolone (100 g, 92% purity)
-
Appropriate workup and purification solvents (e.g., water, ethyl acetate, brine)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend sodium hydride (60 g) in dimethyl carbonate (450 cc) and hexamethylphosphoric acid triamide (100 cc).
-
Slowly add pinacolone (100 g, 92%) to the suspension while maintaining the reaction temperature at 45°C.
-
After the addition is complete, continue stirring the reaction mixture and monitor its progress by TLC until the pinacolone is consumed.
-
Upon completion, carefully quench the reaction by pouring it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in synthesis.
References
- 1. US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. US5206434A - Purification process for methyl acetate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. celonpharma.com [celonpharma.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl Pivaloylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude methyl pivaloylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound, which is a liquid at room temperature, are vacuum distillation and flash column chromatography.[1] Vacuum distillation is ideal for separating the product from non-volatile impurities or substances with significantly different boiling points.[1] Flash chromatography is highly effective for removing impurities with similar polarities.[2][3]
Q2: What are the common impurities in crude this compound?
A2: Common impurities depend on the synthetic route but typically include unreacted starting materials (e.g., pivaloyl chloride, methyl acetoacetate), reaction byproducts, and solvents used during synthesis and workup (e.g., toluene, pyridine, methylene chloride).[1] Residual water and acids or bases from the workup process may also be present.
Q3: How can I assess the purity of the purified this compound?
A3: The purity of this compound is most commonly determined using gas chromatography (GC), often with a flame ionization detector (FID).[4][5] Structural confirmation and purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[6][7]
Q4: Is recrystallization a suitable purification method for this compound?
A4: Recrystallization is a technique used to purify solid compounds.[8][9] Since this compound is a liquid at room temperature with a boiling point of approximately 174 °C, recrystallization is not a standard procedure for its purification.[6] However, if the crude product contains solid impurities, they could potentially be removed by filtration after dissolving the crude liquid in a suitable solvent.
Q5: What level of purity can I realistically achieve?
A5: The achievable purity depends on the initial quality of the crude material and the purification method employed. A well-optimized vacuum distillation or flash chromatography procedure can typically yield this compound with a purity exceeding 98%. For higher purity requirements, a combination of techniques or repeated purification steps may be necessary.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [10] |
| Molecular Weight | 158.19 g/mol | [10] |
| Appearance | Colorless liquid | [11] |
| Boiling Point | ~174 °C (at 760 mmHg) | [6] |
| 67-70 °C (at 13 mmHg) | [12] | |
| 82-92 °C (at 17 mmHg) | [1] | |
| Density | 0.99 g/mL (at 25 °C) | [12] |
| CAS Number | 55107-14-7 | [13] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For Removing | Typical Purity | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[1] | Non-volatile impurities, starting materials, and solvents with significantly different boiling points. | >98% | Scalable, efficient for large quantities, cost-effective. | May not separate close-boiling impurities; thermal degradation is possible if overheated. |
| Flash Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[14] | Impurities with different polarities, including isomers and closely related byproducts. | >99% | High resolution, applicable to a wide range of impurities. | Requires solvent, can be time-consuming, less suitable for very large scales compared to distillation. |
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Possible Cause | Recommended Solution |
| Product Decomposition: The distillation temperature is too high, causing the this compound to degrade. | Improve the vacuum to lower the boiling point. Ensure the heating mantle temperature does not significantly exceed the vapor temperature. A vacuum pressure of 10-20 mmHg is a good starting point.[1] |
| Incomplete Distillation: The distillation was stopped prematurely, leaving product in the distillation flask. | Ensure the system is heated until no more distillate is collected at the target temperature and pressure. Monitor the temperature at the distillation head; a drop in temperature indicates the fraction is finished. |
| Leaks in the System: A poor vacuum results in a higher required temperature for boiling, increasing the risk of decomposition. | Check all glass joints, seals, and tubing for leaks. Ensure joints are properly greased (if applicable) and securely clamped. |
Issue 2: Product is Impure After Flash Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System: The eluent does not provide adequate separation between the product and impurities. | Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of ~0.3-0.4 for the product and maximum separation from impurity spots. |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce the amount of crude material loaded. As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. |
| Poor Column Packing: Channeling or cracks in the silica gel bed lead to poor separation. | Ensure the silica gel is packed uniformly without air bubbles or cracks. Wet-packing the column is often more reliable than dry-packing.[14] |
| Fractions Collected are Too Large: The product co-elutes with an impurity in the same fraction. | Collect smaller fractions and analyze each one by TLC to identify and combine only the pure fractions. |
Issue 3: Final Product Contains Residual Solvent
| Possible Cause | Recommended Solution |
| Inefficient Solvent Removal: Solvent from the workup or chromatography was not fully evaporated. | After purification, place the product on a rotary evaporator. Following that, connect the flask to a high-vacuum line for several hours to remove trace amounts of volatile solvents. Gentle heating can be applied if the product is thermally stable. |
| Azeotrope Formation: The solvent forms an azeotrope with the product, making it difficult to separate by simple evaporation. | If an azeotrope is suspected, an alternative workup or purification solvent may be needed. In some cases, washing the organic layer with water or brine can help remove highly water-soluble solvents like methanol. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Charge the crude this compound into the distillation flask (do not fill more than two-thirds full). Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Seal the system and slowly apply vacuum, ensuring all connections are secure. A typical pressure is between 10-20 mmHg.[1]
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Collect any low-boiling solvents or impurities that distill first in a separate receiving flask.
-
As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. For this compound, the expected boiling point is in the range of 82-92°C at 17 mmHg.[1]
-
Monitor the temperature at the distillation head. A stable temperature during collection indicates a pure fraction.
-
-
Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains.
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A mixture of hexanes and ethyl acetate is a common starting point. Vary the ratio to achieve an Rf value of ~0.3-0.4 for this compound.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Fill the column with the selected eluent.
-
Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica to settle into a uniform bed, then drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a solvent flow rate of approximately 2 inches per minute down the column.
-
-
Fraction Collection:
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light or with a suitable stain.
-
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator. Dry the resulting liquid under high vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for an impure product after vacuum distillation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. US5679830A - Method of producing pivaloylacetic acid ester - Google Patents [patents.google.com]
- 5. iiste.org [iiste.org]
- 6. Buy this compound | 55107-14-7 [smolecule.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. This compound | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. anstarmaterial.com [anstarmaterial.com]
- 12. This compound | 55107-14-7 [chemicalbook.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. orgsyn.org [orgsyn.org]
Identifying and minimizing side products in methyl pivaloylacetate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl pivaloylacetate. The information is designed to help identify and minimize the formation of side products during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the crossed Claisen condensation of methyl acetate and methyl pivalate using a strong base.[1][2] Methyl pivalate, which lacks α-hydrogens, can only act as the electrophilic acceptor, while methyl acetate forms an enolate and serves as the nucleophilic donor.[3]
Q2: What are the primary side products I should be aware of when synthesizing this compound via Claisen condensation?
A2: The most significant side product is typically methyl acetoacetate, which results from the self-condensation of methyl acetate.[4] Other potential side products include unreacted starting materials, hydrolysis products (pivalic acid, acetic acid, and methanol) if water is present, and transesterification products if the alkoxide base does not match the ester's alcohol component.[4]
Q3: How can I minimize the self-condensation of methyl acetate?
A3: To favor the desired crossed Claisen condensation, the concentration of the methyl acetate enolate should be kept low. This can be achieved by slowly adding methyl acetate to a mixture of methyl pivalate and the base.[1] Using a non-nucleophilic base like lithium diisopropylamide (LDA) can also provide better control over the reaction, although alkoxides are more commonly used.
Q4: What causes the hydrolysis of this compound, and how can I prevent it?
A4: Hydrolysis of the ester can occur in the presence of water, and it is catalyzed by either acid or base.[5][6] To prevent this, it is crucial to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. During the workup, exposure to strongly acidic or basic aqueous solutions for extended periods should be minimized.
Q5: Can this compound undergo decarboxylation?
A5: Yes, as a β-keto ester, this compound can undergo decarboxylation, especially when heated in the presence of acid or base, to yield 3,3-dimethyl-2-butanone (pinacolone).[7][8] This is typically a concern at elevated temperatures, so prolonged heating should be avoided if the β-keto ester is the desired product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Base is not strong enough or has degraded: The alkoxide base is sensitive to moisture. 3. Side reactions dominating: Self-condensation of methyl acetate is occurring at a high rate. 4. Hydrolysis during workup: The product is being cleaved back to starting materials. | 1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but be cautious of promoting side reactions. 2. Use a fresh, anhydrous strong base such as sodium methoxide or sodium hydride. Ensure all glassware and solvents are thoroughly dried. 3. Add the methyl acetate dropwise to the reaction mixture containing methyl pivalate and the base to keep the enolate concentration low.[1] 4. Perform the aqueous workup quickly and at low temperatures. Use a saturated solution of a mild acid (e.g., ammonium chloride) for neutralization. |
| High Percentage of Methyl Acetoacetate Impurity | Self-condensation of methyl acetate is favored: The concentration of the methyl acetate enolate is too high. | Slowly add the methyl acetate to the reaction mixture. Consider using a slight excess of methyl pivalate. |
| Presence of Pivalic Acid and/or Acetic Acid in the Product | Hydrolysis has occurred: Water was present in the reaction mixture or during the workup. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere. Minimize the time the reaction mixture is in contact with aqueous acid or base during the workup. |
| Presence of an Unexpected Ester Impurity (e.g., Ethyl Pivaloylacetate) | Transesterification has occurred: The alkoxide base used did not match the alcohol of the esters (e.g., using sodium ethoxide with methyl esters). | Use an alkoxide base that corresponds to the alcohol of your esters (e.g., sodium methoxide for methyl esters). |
| Formation of Pinacolone | Decarboxylation of the product: The reaction or purification was carried out at too high a temperature. | Avoid excessive heating during the reaction and purification steps. If distillation is used for purification, perform it under reduced pressure to lower the boiling point. |
Experimental Protocols
Synthesis of this compound via Crossed Claisen Condensation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Sodium methoxide
-
Anhydrous toluene (or another suitable inert solvent like THF)
-
Methyl pivalate
-
Methyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add sodium methoxide (1.0 equivalent) to anhydrous toluene.
-
Add methyl pivalate (1.0 equivalent) to the flask.
-
Slowly add methyl acetate (1.2 equivalents) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding 1M HCl until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low yields in this compound synthesis.
Signaling Pathway of Main and Side Reactions
Caption: The main reaction pathway to this compound and key side reactions.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for syntheses involving methyl pivaloylacetate.
Technical Support Center: Optimizing Syntheses with Methyl Pivaloylacetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions in syntheses involving this compound.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the key reactive sites of this compound?
This compound possesses three primary reactive sites: the acidic α-protons on the methylene group (CH₂), the ester carbonyl carbon, and the ketone carbonyl carbon. The methylene protons are the most acidic, making this position the primary site for deprotonation to form a nucleophilic enolate. The bulky tert-butyl group provides significant steric hindrance around the ketone carbonyl, which can influence the regioselectivity of certain reactions.[1]
Q2: How does the steric hindrance of the tert-butyl group affect reactivity?
The tert-butyl group sterically hinders the adjacent ketone carbonyl.[1] This can be advantageous in reactions where nucleophilic attack at the ester carbonyl or addition to the ketone is an undesired side reaction. For instance, in Michael additions, this hindrance can favor the desired 1,4-conjugate addition over a 1,2-addition to the ketone. However, it can also slow down desired reactions at adjacent positions.
Alkylation Reactions
Q3: My C-alkylation of this compound is resulting in low yields and O-alkylation byproducts. How can I improve this?
Low yields in C-alkylation are often due to incomplete deprotonation, competing O-alkylation, or di-alkylation.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible deprotonation, favoring the C-alkylated product. Using weaker bases like alkoxides (e.g., NaOEt) can lead to an equilibrium concentration of the enolate, increasing the chance of O-alkylation.
-
Solvent Effects: Polar aprotic solvents like THF or DMF are generally recommended. Protic solvents should be avoided as they can protonate the enolate intermediate.
-
Temperature Control: Forming the enolate at low temperatures (e.g., -78 °C to 0 °C), especially with strong bases like LDA, can improve selectivity for C-alkylation. The alkylating agent should then be added at this low temperature and the reaction can be allowed to slowly warm to room temperature.
Q4: I am observing di-alkylation even when using one equivalent of my alkylating agent. What can be done?
Di-alkylation occurs when the mono-alkylated product is deprotonated and reacts a second time. To minimize this, try adding the generated enolate solution to the alkylating agent (inverse addition) to ensure the enolate is not present in excess. Using a slight excess of the base to ensure full conversion of the starting material to the initial enolate can also help.
Knoevenagel Condensation
Q5: My Knoevenagel condensation with an aldehyde is showing a very low conversion rate. What are the common causes?
Low conversion in Knoevenagel condensations is a frequent issue and can stem from several factors:[2]
-
Catalyst Inefficiency: The catalyst, typically a weak base like piperidine or an ammonium salt, may be inappropriate for the substrates or used in the wrong amount.[2]
-
Equilibrium Issues: The reaction produces water, which can shift the equilibrium back towards the reactants.[2][3]
-
Low Reactivity: The reaction temperature may be too low, or the aldehyde might be sterically hindered or electronically deactivated.[2]
Troubleshooting Steps:
-
Optimize Catalyst: Screen different weak base catalysts (e.g., piperidine, pyridine, ammonium acetate) and vary the catalyst loading.[2]
-
Remove Water: If using a solvent like toluene, employ a Dean-Stark apparatus to remove water azeotropically as it forms.[3] Alternatively, adding molecular sieves can be effective.[3]
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.[4]
Michael Addition
Q6: How can I favor the Michael (1,4-conjugate) addition over a direct (1,2-) addition to the carbonyl of my α,β-unsaturated acceptor?
The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor, in this case, the enolate of this compound) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5][6] To favor the thermodynamically controlled 1,4-adduct over the kinetically favored 1,2-adduct:
-
Use a Soft Nucleophile: The resonance-stabilized enolate of this compound is a "soft" nucleophile, which inherently favors 1,4-addition.[7]
-
Choose the Right Base: Use a base that generates the enolate without strongly coordinating to the acceptor's carbonyl, such as catalytic amounts of a weak base (e.g., NaOEt in EtOH).
-
Sterically Hindered Acceptors: Using an α,β-unsaturated ketone instead of an aldehyde can sterically disfavor the 1,2-addition pathway.[8]
Decarboxylation & Hydrolysis
Q7: I am losing my ester group during workup or purification. How can I prevent hydrolysis?
The ester group of this compound and its derivatives can be hydrolyzed under either strong acidic or basic conditions.[9]
-
Avoid Strong Acids/Bases: During aqueous workup, use dilute acid (e.g., 1M HCl) or a buffered solution (e.g., saturated NH₄Cl) to neutralize the reaction mixture instead of strong acids or bases.
-
Temperature: Perform extractions and washes at room temperature or below, as heat can accelerate hydrolysis.[10]
-
Incompatible Materials: Avoid prolonged contact with highly alkaline or acidic materials.[11]
Q8: My product is undergoing unwanted decarboxylation upon heating. What are the typical conditions for this side reaction?
Products derived from this compound are β-keto esters. If the ester is first hydrolyzed to the corresponding β-keto acid, it can readily undergo decarboxylation upon heating.[12][13] This reaction is particularly efficient in dipolar aprotic solvents like DMSO at high temperatures, a process known as the Krapcho decarboxylation.[14] To avoid this, minimize exposure to heat, especially under conditions that could facilitate prior hydrolysis.
Troubleshooting Guides & Experimental Protocols
General Troubleshooting Workflow for Low Reaction Yield
If you are experiencing low yields, this systematic workflow can help identify the root cause.
Caption: A systematic workflow for troubleshooting low reaction yields.
Protocol 1: General Procedure for Knoevenagel Condensation with Water Removal
This protocol describes a typical Knoevenagel condensation using a Dean-Stark apparatus to drive the reaction to completion.[3]
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Addition: To the flask, add the aldehyde (1.0 eq.), this compound (1.0-1.2 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 5-10 mL per mmol of aldehyde).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis and by observing when water no longer collects in the trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Michael Addition
This protocol outlines a standard Michael addition using a catalytic amount of base.
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add a suitable solvent (e.g., ethanol) to a round-bottom flask with a stir bar.
-
Base Addition: Add a catalytic amount of base (e.g., sodium ethoxide, 0.1-0.2 eq.).
-
Donor Addition: Add this compound (1.1 eq.) to the mixture and stir for 10-15 minutes to allow for enolate formation.
-
Acceptor Addition: Add the α,β-unsaturated Michael acceptor (1.0 eq.) dropwise to the solution. The reaction may be exothermic.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or GC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography.
Data Presentation
Table 1: Guide to Base Selection for Deprotonation of this compound
| Base | pKa (Conjugate Acid) | Typical Solvent | Conditions & Remarks |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic. Used for irreversible deprotonation. Heterogeneous reaction. |
| LDA | ~36 | THF | Strong, non-nucleophilic, sterically hindered. Ideal for kinetic control at low temperatures (-78 °C). |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Weaker base. Used for reversible deprotonation, often in catalytic amounts for Michael additions. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, DMF | Mild base. Suitable for reactions with more sensitive substrates; often requires heat. |
| Piperidine | ~11.1 | Toluene, Ethanol | Weak organic base. Primarily used as a catalyst in Knoevenagel condensations.[2] |
Table 2: Common Solvents and Their Applications
| Solvent | Type | Recommended For | Not Recommended For |
| Toluene | Non-polar | Knoevenagel condensation (with Dean-Stark trap).[3] | Reactions requiring high polarity to dissolve intermediates. |
| THF | Polar Aprotic | Alkylation reactions, especially at low temperatures. | Protic-sensitive reactions if not properly dried. |
| DMF | Polar Aprotic | Alkylations, reactions requiring higher temperatures. | Difficult to remove under vacuum; can decompose at high T. |
| Ethanol | Polar Protic | Michael additions with alkoxide bases. | Reactions involving strong, non-nucleophilic bases like NaH or LDA. |
Visualizations
Decision Logic for Base Selection
This diagram outlines the decision-making process for selecting an appropriate base for reactions involving the deprotonation of this compound.
Caption: Decision tree for selecting a suitable base.
Purification Workflow for Neutral Products
This workflow details a standard purification sequence for neutral organic products resulting from reactions with this compound.
Caption: A general workflow for product purification and isolation.
References
- 1. Buy this compound | 55107-14-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reactivity: Decarboxylation [employees.csbsju.edu]
- 14. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Methods for removing unreacted starting materials from methyl pivaloylacetate.
Technical Support Center: Purification of Methyl Pivaloylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis, which is often a Claisen condensation or a related reaction.[1][2][3] These include:
-
Methyl pivalate
-
Methyl acetate
-
The alcohol corresponding to the alkoxide base used (e.g., methanol or ethanol)
Other potential byproducts can arise from side reactions, such as:
-
Hydrolysis: If water is present, the ester can be hydrolyzed to pivaloylacetic acid, which is unstable and can decarboxylate to form 3,3-dimethyl-2-butanone.[4]
-
Transesterification: If the alkoxide base used does not match the alkyl group of the starting esters, a mixture of ester products can be formed.[4]
-
Self-condensation products: In a crossed Claisen condensation, self-condensation of the enolizable ester can occur.[4]
Q2: What is the first step I should take to purify my crude this compound?
A2: Before attempting a large-scale purification, it is highly recommended to perform a small-scale analysis of your crude product. Thin-Layer Chromatography (TLC) is an excellent technique to determine the number of components in your mixture and to help develop a suitable solvent system for column chromatography.[5]
Q3: My purified this compound shows two spots on TLC. What could be the reason?
A3: β-keto esters like this compound can exist as a mixture of keto and enol tautomers. This can sometimes lead to the appearance of two spots on a TLC plate, which may be mistaken for impurities. The keto-enol tautomerism can also cause peak broadening in techniques like HPLC.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
-
Possible Cause: The boiling points of the components are too close for a simple distillation.
-
Solution: Fractional distillation is necessary when the boiling points of the liquids to be separated are close (less than 70°C difference).[7][8] For enhanced separation, use a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads) and ensure slow and steady heating to allow for proper equilibration of the vapor-liquid phases within the column.[9] If the compounds are high-boiling, vacuum distillation is recommended to lower the boiling points and prevent thermal decomposition.[7][10]
-
Possible Cause 1: Keto-enol tautomerism of this compound on the silica gel column.
-
Solution: The presence of two rapidly interconverting isomers can lead to band broadening. While challenging to eliminate completely, optimizing the solvent system and flow rate can help to sharpen the peaks.
-
Possible Cause 2: Strong interaction of the polar keto and ester functionalities with the acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), in the eluent.[11] This neutralizes the acidic sites on the silica gel, reducing strong adsorption and tailing.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is crucial to have first determined an appropriate solvent system using TLC.[12] A good starting point for column chromatography is a solvent system that gives the desired product an Rf value of approximately 0.2-0.3 on a TLC plate.[13]
Quantitative Data
The following table summarizes the physical properties of this compound and its common starting materials, which are crucial for selecting an appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 158.19 | 190-192 (atm) |
| 84 (at 17 mmHg) | ||
| 67-70 (at 13 mmHg)[10] | ||
| Methyl Pivalate | 116.16 | 101-102[4] |
| Methyl Acetate | 74.08 | 57-58 |
Experimental Protocols
Method 1: Purification by Vacuum Fractional Distillation
This method is suitable for separating components with different boiling points. Given the boiling point of this compound, vacuum distillation is recommended to prevent potential decomposition at atmospheric pressure.
Experimental Workflow:
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux), and a receiving flask. Ensure all glassware is dry and free of cracks. Use a stir bar in the distillation flask for smooth boiling.[10]
-
Charging the Flask: Charge the distillation flask with the crude this compound (no more than two-thirds full).
-
Applying Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system. A pressure of 15-20 mmHg is a good starting point.
-
Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fraction 1 (Methyl Acetate): The first fraction will be the lowest boiling component, methyl acetate. Collect this fraction until the temperature at the distillation head begins to rise significantly.
-
Fraction 2 (Methyl Pivalate): As the temperature increases, the next fraction will be primarily methyl pivalate. Collect this in a separate receiving flask.
-
Fraction 3 (this compound): The temperature will then stabilize at the boiling point of this compound at the applied pressure (e.g., ~84°C at 17 mmHg). Collect this fraction as the purified product.
-
-
Completion: Stop the distillation before the flask boils to dryness. Cool the apparatus to room temperature before releasing the vacuum.
Method 2: Purification by Column Chromatography
This method is effective for separating compounds with different polarities.
Decision Tree for Solvent System Selection:
Caption: Decision tree for selecting a solvent system for column chromatography using TLC.
Protocol:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound.[13]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), can provide better separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Method 3: Purification by Liquid-Liquid Extraction
This method can be used to remove acidic or basic impurities. For instance, if the synthesis was acid-catalyzed, a basic wash can remove the acid catalyst.
Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.[14][15] Vent the funnel frequently as carbon dioxide gas may be generated.[16]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product. This product may still require distillation or chromatography to remove neutral organic impurities.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. fiveable.me [fiveable.me]
- 7. jackwestin.com [jackwestin.com]
- 8. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. scribd.com [scribd.com]
- 13. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 14. columbia.edu [columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Common challenges in scaling up methyl pivaloylacetate production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of methyl pivaloylacetate.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the production of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction conditions are critical for maximizing yield. Ensure that the temperature, pressure, and reaction time are optimized for the specific synthetic route you are using. For instance, in the decarbonylation of methyl pivaloylpyruvate, temperatures between 150°C and 200°C have been shown to be effective.
-
Catalyst Inactivity or Deactivation: The choice and handling of the catalyst are crucial.
-
Homogeneous Catalysts: For acid-catalyzed esterification, ensure the acid is of appropriate concentration and purity.[1]
-
Heterogeneous Catalysts: Issues like poisoning, coking, sintering, and leaching of the active material can lead to deactivation.[2][3][4] Consider catalyst regeneration or replacement if deactivation is suspected. For palladium-catalyzed reactions, the reduction of Pd(II) to inactive Pd(0) can be a cause of deactivation.[5]
-
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.
-
Side Reactions and By-product Formation: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Analyze your crude product to identify major by-products, which can provide clues about the competing reaction pathways.
-
Purification Losses: Significant amounts of product can be lost during workup and purification. Optimize your extraction and distillation procedures to minimize these losses.
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low yield of this compound.
Problem 2: Catalyst Deactivation and Regeneration
Q: I suspect my heterogeneous catalyst is deactivating. What are the common causes and can it be regenerated?
A: Catalyst deactivation is a significant challenge in scaling up production and can be caused by several mechanisms.[3][4]
Common Causes of Deactivation:
-
Poisoning: Strong chemisorption of impurities from the feed or reaction by-products onto the active sites of the catalyst.[3]
-
Coking/Fouling: Deposition of carbonaceous materials (coke) or other heavy organic molecules on the catalyst surface, blocking active sites and pores.[4]
-
Sintering: Thermal degradation leading to the loss of active surface area due to the agglomeration of metal particles or collapse of the support structure at high temperatures.[3]
-
Leaching: Dissolution of the active catalytic species into the reaction medium.
Troubleshooting and Regeneration:
-
Identify the Cause: Characterize the spent catalyst using techniques like Temperature Programmed Desorption (TPD), Scanning Electron Microscopy (SEM), and Brunauer-Emmett-Teller (BET) surface area analysis to determine the deactivation mechanism.[2]
-
Regeneration Strategies:
-
Coke Removal: Controlled oxidation (burning) of the coke deposits in a stream of air or diluted oxygen.
-
Poison Removal: Depending on the poison, washing with appropriate solvents or chemical treatments may be effective.
-
Redispersion: For sintered catalysts, treatment with specific reagents under controlled conditions can sometimes redisperse the active metal particles.
-
The decision to regenerate or replace a catalyst depends on the severity of deactivation, the cost of the catalyst, and the efficiency of the regeneration process.
Problem 3: Issues with Product Purity
Q: After purification, my this compound is still impure. What are the likely contaminants and how can I improve the purity?
A: Achieving high purity is often challenging due to the presence of by-products with similar physical properties to the desired product.
Likely Impurities:
-
Unreacted Starting Materials: Pinacolone, methyl pivaloylpyruvate, or chloropinacolone, depending on the synthetic route.
-
By-products of Side Reactions: These can be numerous and depend on the specific reaction conditions. For β-keto esters, side reactions can include self-condensation or decomposition.[6]
-
Solvents: Residual solvents used in the reaction or purification steps.
Improving Purity:
-
Optimize Reaction Selectivity: Adjust reaction conditions (temperature, catalyst, stoichiometry) to minimize the formation of by-products.
-
Enhance Purification Techniques:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying esters.[7] The boiling point of this compound is reported to be 67-70 °C at 13 mmHg. Careful control of the vacuum and temperature is essential for good separation.
-
Crystallization: If the product is a solid at low temperatures or forms a solid derivative, crystallization can be an effective purification method.
-
Chromatography: For small-scale production or to obtain very high purity material, column chromatography can be employed.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound production?
A1: Scaling up introduces increased risks that must be carefully managed.[8] Key safety concerns include:
-
Thermal Hazards: Esterification reactions can be exothermic. Proper heat management is crucial to prevent thermal runaways.[9] Pilot plants are often equipped with cooling systems and blow-down systems for safety.[10]
-
Handling of Hazardous Materials: Depending on the synthetic route, you may be handling flammable solvents, corrosive acids, or toxic reagents. Ensure adequate ventilation, personal protective equipment (PPE), and emergency procedures are in place.
-
Pressure Build-up: In a closed system, heating can lead to a dangerous build-up of pressure. Reactions should be conducted in appropriately rated vessels with pressure relief systems.
Q2: What are the key differences in experimental setup between lab-scale and pilot-plant scale production?
A2: The transition from lab to pilot scale involves significant changes in equipment and process control.
| Feature | Lab-Scale | Pilot-Plant Scale |
| Reactor | Glass flasks | Stainless steel or glass-lined reactors[10] |
| Heating/Cooling | Heating mantles, oil baths | Jacketed vessels with steam, cooling water, or chilled water[10] |
| Agitation | Magnetic stir bars | Mechanical stirrers (e.g., impellers, turbines) |
| Process Control | Manual | Automated with PLC systems for temperature, pressure, and flow control[10] |
| Material Handling | Manual addition of reagents | Metering pumps and automated feed systems |
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Real-time or periodic monitoring is essential for process control and optimization. Common analytical techniques include:
-
Gas Chromatography (GC): An effective method for quantifying the disappearance of starting materials and the appearance of the product.
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to follow the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis, especially for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture.
Q4: What are some common synthetic routes for this compound?
A4: Several synthetic methods have been reported for the preparation of this compound and other β-keto esters.[11]
-
Claisen Condensation: A classic method involving the reaction of an ester with a ketone in the presence of a strong base.
-
Decarbonylation of Methyl Pivaloylpyruvate: This method involves the removal of a carbonyl group from a precursor molecule.
-
Carbonylation of Chloropinacolone: This route utilizes carbon monoxide to introduce the ester functionality.
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and environmental considerations.
Section 3: Experimental Protocols & Data
Representative Experimental Protocol: Synthesis via Decarbonylation
This protocol is a generalized representation based on literature procedures and should be adapted and optimized for specific laboratory conditions.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagents:
-
Methyl pivaloylpyruvate
-
Catalyst (e.g., iron powder or an inorganic oxide catalyst)
-
-
Procedure:
-
Charge the reactor with methyl pivaloylpyruvate and the catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 160-200°C) with vigorous stirring.
-
Monitor the reaction progress by GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Purify the crude product by vacuum distillation.
-
Quantitative Data Summary
The following table summarizes representative yield and conversion data from various synthetic approaches.
| Synthetic Route | Catalyst | Temperature (°C) | Conversion (%) | Yield (%) |
| Decarbonylation of methyl pivaloylpyruvate | Electrolytic iron powder | 200 | 93.1 | 89.3 |
| Decarbonylation of methyl pivaloylpyruvate | Inorganic oxide catalyst | 150-160 | 97.6 | 87.7 |
| Decarbonylation of methyl pivaloylpyruvate | No catalyst | 175-180 | 54.3 | 40.2 |
Note: The data presented is for illustrative purposes and may not be directly comparable due to variations in experimental conditions.
Section 4: Visualizing Logical Relationships
The following diagram illustrates the logical relationship between key process parameters and the desired outcomes in this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 10. Pilot Plant | KLK Kolb [kolb.ch]
- 11. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Support Center: Troubleshooting Unexpected Peaks in the 1H NMR of Methyl Pivaloylacetate
Welcome to the technical support center for troubleshooting unexpected peaks in the 1H NMR of methyl pivaloylacetate. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for pure this compound?
A1: The 1H NMR spectrum of pure this compound in CDCl3 should exhibit three distinct signals. The tert-butyl group protons appear as a singlet at approximately 1.1-1.2 ppm. The methylene protons adjacent to the ketone and ester groups appear as a singlet around 3.5 ppm, and the methyl ester protons appear as a singlet around 3.7 ppm.[1][2]
Q2: I see a peak around 2.1-2.2 ppm. What could this be?
A2: A singlet appearing around 2.1-2.2 ppm is characteristic of the methyl protons of pinacolone, a common starting material in the synthesis of this compound.[3] Its presence indicates an incomplete reaction.
Q3: There is a singlet at approximately 3.8 ppm. What is the likely origin of this signal?
A3: A singlet around 3.8 ppm can be attributed to dimethyl carbonate, the other reactant in the Claisen condensation synthesis of this compound.[4][5] This suggests that unreacted starting material is present in your sample.
Q4: My spectrum shows broad peaks. What could be the cause?
A4: Broad peaks in an NMR spectrum can arise from several factors, including poor shimming of the spectrometer, the presence of solid particles in the NMR tube, or a high sample concentration.[6][7] Ensure your sample is fully dissolved and filter it if necessary. Running the experiment with a more dilute sample might also improve peak shape.
Q5: I have unexpected signals in the aromatic region (around 7-8 ppm), but my compound is aliphatic. What should I check?
A5: Unexpected aromatic signals often originate from common laboratory solvents that may have been used during the synthesis or workup and not been completely removed. Examples include toluene or benzene.[8][9] Grease from glassware can also contribute to broad signals in various regions of the spectrum.
Troubleshooting Guide for Unexpected Peaks
This guide will help you systematically identify the source of unexpected peaks in your 1H NMR spectrum of this compound.
Step 1: Verify the Expected Signals
First, confirm the presence and chemical shifts of the signals corresponding to this compound.
| Assignment | Chemical Shift (ppm, in CDCl3) | Multiplicity | Integration |
| -(CH3)3 (tert-Butyl) | ~ 1.1 - 1.2 | Singlet | 9H |
| -CH2- (Methylene) | ~ 3.5 | Singlet | 2H |
| -OCH3 (Methyl Ester) | ~ 3.7 | Singlet | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Step 2: Identify Common Impurities
Consult the table below to identify potential impurities based on their characteristic 1H NMR signals.
| Potential Impurity | Structure | Characteristic 1H NMR Signal(s) (ppm, in CDCl3) | Multiplicity |
| Pinacolone (Starting Material) | (CH3)3CCOCH3 | ~ 2.1 - 2.2 | Singlet (3H) |
| ~ 1.1 | Singlet (9H) | ||
| Dimethyl Carbonate (Starting Material) | CH3OCOOCH3 | ~ 3.8 | Singlet (6H) |
| Pivalic Acid (from hydrolysis) | (CH3)3CCOOH | ~ 1.2 (s, 9H), ~11-12 (broad s, 1H) | Singlet, Broad Singlet |
| Methyl Isobutyl Ketone (from decarboxylation) | (CH3)2CHCH2COCH3 | ~ 2.1 (s, 3H), ~ 2.4 (d, 2H), ~ 2.1 (m, 1H), ~ 0.9 (d, 6H) | Singlet, Doublet, Multiplet, Doublet |
| Methanol (from hydrolysis or side reaction) | CH3OH | ~ 3.5 | Singlet |
| Water | H2O | ~ 1.56 | Singlet |
| Common Solvents: | |||
| Acetone | CH3COCH3 | ~ 2.17 | Singlet |
| Dichloromethane | CH2Cl2 | ~ 5.30 | Singlet |
| Ethyl Acetate | CH3COOCH2CH3 | ~ 2.05 (s, 3H), ~ 4.12 (q, 2H), ~ 1.26 (t, 3H) | Singlet, Quartet, Triplet |
| Toluene | C6H5CH3 | ~ 7.17-7.29 (m, 5H), ~ 2.34 (s, 3H) | Multiplet, Singlet |
Step 3: Logical Troubleshooting Workflow
Use the following workflow to diagnose the issue based on the observed unexpected peaks.
Experimental Protocols
Standard 1H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.[10]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[11]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.
Potential Side Reactions During Synthesis (Claisen Condensation)
The synthesis of this compound via the Claisen condensation of pinacolone and dimethyl carbonate can be prone to side reactions that may introduce impurities.
-
Self-condensation of Dimethyl Carbonate: Although less likely, dimethyl carbonate could potentially undergo self-condensation, though this is generally not a major pathway.
-
Reaction with Solvent: If the reaction is not performed under anhydrous conditions, the strong base (e.g., sodium hydride) can react with traces of water or protic solvents.
-
Incomplete Reaction: As indicated by the presence of starting materials in the final product.[12][13]
-
Hydrolysis: During aqueous workup, the ester functionality of the product or starting materials can be hydrolyzed.[14][15]
-
Decarboxylation: As a β-keto ester, this compound can undergo decarboxylation, especially if subjected to harsh acidic or basic conditions and heat.[16]
By following this guide, you should be able to effectively troubleshoot and identify the source of unexpected peaks in the 1H NMR spectrum of your this compound sample, leading to more accurate and reliable experimental results.
References
- 1. This compound | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(55107-14-7) 1H NMR [m.chemicalbook.com]
- 3. studylib.net [studylib.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 13. magritek.com [magritek.com]
- 14. reddit.com [reddit.com]
- 15. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 16. Decarboxylation [organic-chemistry.org]
Strategies to improve the selectivity of methyl pivaloylacetate reactions.
Welcome to the Technical Support Center for methyl pivaloylacetate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction selectivity. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound?
This compound, a β-keto ester, can exist in equilibrium with its enolate form. This ambident nucleophile has two reactive sites: the α-carbon and the enolate oxygen. This leads to competition primarily between C-alkylation/acylation and O-alkylation/acylation. The desired pathway often depends on the specific synthetic goal. The bulky tert-butyl group provides significant steric hindrance, which can influence this selectivity.[1]
Caption: Competing C- vs. O-substitution pathways for this compound.
Q2: How do "hard" and "soft" electrophiles influence selectivity?
The Hard and Soft Acids and Bases (HSAB) principle is a key concept for predicting selectivity.
-
Hard Electrophiles: These are typically small, highly charged species. They react preferentially with the "hard" oxygen atom of the enolate, leading to O-acylation or O-alkylation . Examples include acyl chlorides and methyl triflate.
-
Soft Electrophiles: These are larger, more polarizable species. They favor reaction with the "soft" α-carbon atom of the enolate, resulting in C-alkylation . A classic example is methyl iodide.[2]
Q3: What is the role of the base and solvent in controlling selectivity?
The choice of base and solvent system is critical for controlling the equilibrium between the enolate and the starting keto-ester and influencing the nature of the enolate (e.g., free ion vs. ion pair).
-
For C-Alkylation: Using a non-polar, aprotic solvent with a counterion that promotes aggregation or tight ion pairing can favor C-alkylation. Powdered, anhydrous potassium hydroxide in a dipolar solvent like dimethoxyethane (DME) has been shown to be effective for selective C-alkylation.[3]
-
For O-Alkylation/Acylation: Polar, aprotic solvents (like DMF or DMSO) that solvate the cation and generate a "naked" or free enolate anion tend to favor reaction at the more electronegative oxygen atom.[2] Using a strong base like sodium hydride (NaH) to fully deprotonate the ester can also favor O-substitution, particularly with hard electrophiles.[2]
-
For Transesterification: This reaction is selective for β-keto esters and is often catalyzed by acids (protic or Lewis), organic bases (like 4-DMAP), or enzymes.[4] Anhydrous conditions are typically required for acid-catalyzed methods to prevent hydrolysis.[4]
Troubleshooting Guides
Problem 1: Low yield of the desired C-alkylated product and formation of O-alkylated byproduct.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Electrophile is too "hard". | Switch to a "softer" alkylating agent. For example, replace a methyl sulfate or tosylate with methyl iodide.[2][5] |
| Solvent is too polar. | Change the solvent from a polar aprotic solvent (e.g., DMF, DMSO) to a less polar one like THF or dimethoxyethane (DME).[3] |
| Base generates a "free" enolate. | Use conditions that favor ion pairing. A weaker base or a system with a cation that coordinates more strongly (e.g., using K₂CO₃ instead of NaH) can increase C-alkylation.[2] Phase-transfer catalysis can also be explored.[3] |
| Reaction temperature is too high. | Lower the reaction temperature. C-alkylation is often favored under kinetic control at lower temperatures. |
Caption: Troubleshooting flowchart for poor C-alkylation selectivity.
Problem 2: Poor selectivity in acylation reactions, leading to a mixture of C- and O-acylated products.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Standard Friedel-Crafts conditions are used. | Friedel-Crafts acylation typically involves acyl halides and a Lewis acid, which are hard electrophiles favoring O-acylation.[6] To achieve C-acylation, consider alternative strategies. |
| Base and solvent favor O-acylation. | To promote C-acylation, use a base like calcium hydroxide in a non-polar solvent such as anhydrous dioxane. This method has been shown to be effective for the selective C-acylation of similar heterocyclic systems.[7] The Ca²⁺ ion can form a chelate with the β-keto ester, directing the acylation to the carbon atom. |
| Reaction stoichiometry is not optimized. | In tandem reactions like homologation-acylation, the stoichiometry of reagents is crucial. For example, in a zinc-mediated reaction, using one equivalent of carbenoid followed by acetic anhydride addition favors the acylated product, while different stoichiometry can lead to byproducts.[8] |
Table 1: Optimization of Tandem Homologation-Acylation of this compound [8]
| Entry | Et₂Zn (equiv) | CH₂I₂ (equiv) | Ac₂O (equiv) | γ-keto ester (%) | Acylated Product (%) | Homologue (%) |
| 1 | 3 | 3 | 1 | 10 | 45 | 18 |
| 2 | 3 | 1 | 1 | 0 | 75 | 0 |
| 3 | 4 | 4 | 1 | 0 | 20 | 50 |
Problem 3: Undesired transesterification or hydrolysis of the methyl ester.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of nucleophilic alcohols or water. | Ensure all reagents and solvents are anhydrous, especially for acid-catalyzed reactions.[4] If an alcohol is a necessary reagent, be aware that transesterification is possible, particularly under basic or acidic conditions. |
| Strongly acidic or basic conditions. | If the ester group must be preserved, consider using milder reaction conditions. For acylations, catalysts like bismuth triflate Bi(OTf)₃ can be effective under neutral conditions.[9] For alkylations, using a weaker base like K₂CO₃ may be preferable to NaOH or NaH. |
Experimental Protocols
Protocol 1: General Procedure for Selective O-Acylation of an Alcohol (by Analogy)
While direct protocols for this compound are proprietary, this general method for selective O-acylation under acidic conditions can be adapted. Chemoselective O-acylation of hydroxyamino acids is achieved by protonating the amine, leaving the hydroxyl group as the most nucleophilic site.[10] A similar principle applies to protecting other functional groups.
-
Materials: this compound, acyl chloride or anhydride (1.1 eq.), trifluoroacetic acid (CF₃CO₂H) or methanesulfonic acid (MeSO₃H) as solvent/catalyst.
-
Procedure:
-
Dissolve this compound in the acidic solvent at 0 °C under an inert atmosphere.
-
Add the acylating agent (acyl chloride or anhydride) dropwise to the solution.
-
Allow the reaction to stir at room temperature overnight.[10]
-
Quench the reaction carefully by pouring it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., aqueous NH₃ or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography or recrystallization.
-
Protocol 2: General Procedure for C-Acylation of a β-Dicarbonyl Compound[7]
This protocol for the selective C-acylation of a pyrazolone can be adapted for this compound, as it is designed to favor C-acylation through chelation.
-
Materials: this compound (1 eq.), calcium hydroxide (2 eq.), aroyl chloride (1.1 eq.), anhydrous 1,4-dioxane.
-
Procedure:
-
Ensure all glassware is oven-dried and the reaction is protected from moisture.
-
Dissolve this compound completely in anhydrous 1,4-dioxane with vigorous stirring.
-
Add calcium hydroxide (2 equivalents) to the solution to form a suspension.
-
Add the aroyl chloride dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a stirred solution of dilute hydrochloric acid to decompose the calcium complex.
-
Keep the acidic mixture at room temperature for at least 1.5 hours before filtration to ensure complete decomposition.
-
Filter the crude product, wash thoroughly with water to remove CaCl₂, and then with small portions of cold ethanol to remove impurities.
-
Recrystallize the product from a suitable solvent.
-
Caption: Experimental workflow for selective C-acylation.
Analytical Techniques for Determining Selectivity
To effectively troubleshoot and optimize reactions, accurate determination of the product ratio (e.g., C- vs. O-substituted) is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between isomers. The chemical shifts of the protons and carbons adjacent to the newly formed bond will be significantly different for C- vs. O-substituted products.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can separate the isomers and provide their mass-to-charge ratio, confirming their identity and allowing for quantification.[11][12]
-
Infrared (IR) Spectroscopy: While less definitive than NMR, IR can provide clues. For instance, the carbonyl stretching frequencies (νC=O) will differ between the C-acylated product (two distinct carbonyls) and the O-acylated enol ether product (one ester carbonyl and a C=C stretch).
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. rsc.org [rsc.org]
- 8. Tandem Homologation-Acylation Chemistry: Single and Double Homologation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. old.iupac.org [old.iupac.org]
How to prevent the decomposition of methyl pivaloylacetate during workup.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of methyl pivaloylacetate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during workup?
A1: The decomposition of this compound, a β-keto ester, primarily occurs through two pathways during workup:
-
Hydrolysis: The ester functional group can be cleaved by water under either acidic or basic conditions to form pivaloylacetic acid.[1][2][3][4]
-
Decarboxylation: The resulting pivaloylacetic acid is thermally unstable and can readily lose carbon dioxide upon heating to yield 3,3-dimethyl-2-butanone (pinacolone).[1][5][6][7]
Q2: What are the visible or analytical signs of this compound decomposition?
A2: Signs of decomposition can include:
-
A lower than expected yield of the final product.
-
The presence of pinacolone as a significant byproduct in your crude NMR or GC-MS analysis.
-
Gas evolution (carbon dioxide) during heating, which may not always be visually obvious.
Q3: My reaction is performed under basic conditions. How can I safely neutralize it without causing decomposition?
A3: When working up a basic reaction mixture, it is crucial to neutralize it carefully to avoid prolonged exposure to harsh pH conditions. A gentle acidic workup is typically required to protonate the enolate of this compound.[8][9][10] It is recommended to use a dilute, weak acid and to perform the neutralization at a low temperature (e.g., 0 °C) with efficient stirring.
Q4: Can I use a strong acid for the workup?
A4: While an acidic workup is often necessary, the use of strong, concentrated acids should be avoided as they can accelerate the rate of ester hydrolysis.[11] If a strong acid is required, it should be used in a dilute form and at low temperatures.
Q5: Is it safe to heat my reaction mixture during workup if it contains this compound?
A5: Heating should be minimized or avoided, especially under acidic or basic conditions. The intermediate β-keto acid is susceptible to decarboxylation at elevated temperatures.[6][12] If a distillation is required for purification, it should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.[13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Hydrolysis during workup: Exposure to strong acid or base, or prolonged exposure to aqueous acidic/basic conditions. | Neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl) at low temperature (0 °C). Minimize the time the compound is in contact with the aqueous phase. |
| Decarboxylation: Excessive heating during workup or purification. | Avoid heating the reaction mixture. If distillation is necessary, perform it under vacuum to reduce the boiling point. | |
| Presence of Pinacolone Impurity | Hydrolysis and subsequent decarboxylation: This is a strong indicator that both degradation pathways have occurred. | Review the entire workup procedure. Ensure that both pH and temperature are carefully controlled at all stages. Use the gentle workup protocol provided below. |
| Formation of an Emulsion During Extraction | Presence of a salt by-product: The salt of pivaloylacetic acid formed under basic conditions can act as a surfactant. | Add a saturated brine solution during the extraction to break the emulsion and improve phase separation. |
Experimental Protocol: Gentle Workup for Reactions Containing this compound
This protocol is designed to minimize the decomposition of this compound during the workup of a typical Claisen condensation reaction.
1. Cooling and Quenching: a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Slowly and with vigorous stirring, add a pre-chilled, dilute solution of a weak acid (e.g., saturated aqueous ammonium chloride) or a dilute strong acid (e.g., 1M HCl) to quench the reaction and neutralize the base. Monitor the pH to ensure it reaches approximately 7.
2. Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. c. Combine the organic layers.
3. Washing: a. Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities. b. Wash the organic layer with a saturated brine solution to aid in drying and break any emulsions.
4. Drying and Concentration: a. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). b. Filter off the drying agent. c. Concentrate the organic solution under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (ideally at or below room temperature) to prevent thermal decomposition.
5. Purification: a. If further purification is required, consider flash column chromatography on silica gel. b. If distillation is necessary, perform it under high vacuum to minimize the required temperature.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for this compound decomposition.
References
- 1. aklectures.com [aklectures.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 13. This compound | 55107-14-7 [chemicalbook.com]
- 14. 55107-14-7 this compound AKSci O415 [aksci.com]
- 15. This compound, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
Technical Support Center: Efficient Synthesis of Methyl Pivaloylacetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of methyl pivaloylacetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound via two primary routes: decarbonylation of methyl pivaloylpyruvate and palladium-catalyzed carbonylation of chloropinacolone.
Route 1: Decarbonylation of Methyl Pivaloylpyruvate
Q1: My reaction shows low conversion of methyl pivaloylpyruvate to this compound. What are the possible causes and solutions?
A1: Low conversion can be attributed to several factors:
-
Inactive Catalyst: The inorganic oxide catalyst may have lost activity due to contamination or improper storage.
-
Solution: Ensure the catalyst is dry and has been stored in a desiccator. Consider activating the catalyst by heating under vacuum before use.
-
-
Insufficient Reaction Temperature: The decarbonylation reaction is temperature-dependent.
-
Solution: Gradually increase the reaction temperature within the recommended range (150-200°C) and monitor the reaction progress by techniques like TLC or GC.
-
-
Inadequate Stirring: Poor mixing can lead to localized temperature gradients and inefficient contact between the reactant and the catalyst.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous suspension of the catalyst.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: A common byproduct is the decarboxylated but un-rearranged product from the starting material. Thermal decomposition at excessively high temperatures can also lead to undesired side reactions.
-
Solution:
-
Optimize the reaction temperature. Start at the lower end of the recommended range and increase incrementally.
-
Ensure the starting material, methyl pivaloylpyruvate, is of high purity. Impurities can lead to side reactions.
-
Monitor the reaction closely and stop it once the starting material is consumed to avoid over-running the reaction and promoting byproduct formation.
-
Route 2: Palladium-Catalyzed Carbonylation of Chloropinacolone
Q1: The yield of this compound is low in my palladium-catalyzed carbonylation reaction. What should I investigate?
A1: Low yields in this reaction can often be traced back to the catalyst system or reaction conditions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. The phosphine ligand can also oxidize.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Ensure the phosphine ligand is of high purity and handled under inert conditions.
-
-
Suboptimal Base: The choice and amount of base are critical for the reaction.
-
Solution: Screen different bases (e.g., organic amines, carbonates) and optimize their stoichiometry. The base is crucial for neutralizing the HCl generated during the reaction.
-
-
Low Carbon Monoxide Pressure: Insufficient CO pressure can slow down the carbonylation step.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized with carbon monoxide to the recommended level.
-
Q2: I am seeing the formation of pinacolone as a major byproduct. How can I improve the selectivity towards this compound?
A2: The formation of pinacolone suggests a competing reduction or dehalogenation pathway.
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is crucial for selectivity. Tricyclohexylphosphine has been reported to give high selectivity for the desired product.[1] Experiment with different bulky electron-rich phosphine ligands.
-
Temperature Control: Lowering the reaction temperature might suppress the side reaction leading to pinacolone.
-
Purity of Starting Material: Ensure the chloropinacolone starting material is free of impurities that might promote side reactions.
-
Data Presentation: Catalyst Performance in this compound Synthesis
The following tables summarize quantitative data from various catalytic systems for the synthesis of this compound.
Table 1: Decarbonylation of Methyl Pivaloylpyruvate
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| Synthetic Zeolite (MOLECULAR SIEVE 3A) | 150-160 | 2 | 97.6 | 87.7 | [2] |
| Activated Alumina | 180-185 | 5 | 95.6 | 85.4 | [2] |
| Silica Gel | 190-200 | 7 | 77.4 | 61.3 | [2] |
| Electrolytic Iron Powder | 200 | 3 | 97.5 | 68.1 | [2] |
Table 2: Palladium-Catalyzed Carbonylation of Chloropinacolone
| Palladium Catalyst | Phosphine Ligand | Base | Conversion (%) | Selectivity (%) | Reference |
| [(cyclohexyl)₃P)]₂PdCl₂ | Tricyclohexylphosphine | Not specified | 89 | 88 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Decarbonylation
This protocol is based on the procedure described in US Patent 5,679,830.[2]
Materials:
-
Methyl pivaloylpyruvate
-
Synthetic Zeolite (e.g., MOLECULAR SIEVE 3A)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl pivaloylpyruvate.
-
Add the synthetic zeolite catalyst (typically 1-5 mol% relative to the substrate).
-
Add anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 150-160°C) with vigorous stirring.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the catalyst with a small amount of fresh solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed Carbonylation
This protocol is based on the procedure described in US Patent Application US20060149094A1.[1]
Materials:
-
Chloropinacolone
-
Methanol
-
Palladium catalyst (e.g., [(cyclohexyl)₃P)]₂PdCl₂)
-
Tricyclohexylphosphine
-
A suitable base (e.g., a non-nucleophilic organic base)
-
High-pressure reactor (autoclave) equipped with a stirrer and gas inlet.
Procedure:
-
To a dry autoclave under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the base and degassed methanol.
-
Add chloropinacolone to the mixture.
-
Seal the autoclave and purge with carbon monoxide several times.
-
Pressurize the autoclave with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Maintain the reaction at temperature and pressure for the specified time, monitoring the pressure to follow CO consumption.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.
-
Open the reactor and dilute the reaction mixture with a suitable organic solvent.
-
Filter the mixture to remove any solids.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
References
Best practices for handling and drying methyl pivaloylacetate in the lab.
Technical Support Center: Methyl Pivaloylacetate
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and drying this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 55107-14-7) is an organic compound used as a versatile intermediate in the synthesis of pharmaceuticals and other chemicals.[1] It is classified as a combustible liquid and can cause skin and eye irritation.[2][3] Inhalation of its vapors may lead to respiratory irritation.[2][3]
Q2: What are the essential safety precautions for handling this compound?
When handling this compound, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] All potential ignition sources should be eliminated, as the substance is a combustible liquid.[2] Ensure containers are kept tightly closed when not in use.[3]
Q3: What are the proper storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[3][4] It is important to keep the container tightly sealed to prevent moisture absorption and potential contamination.[4] The compound is incompatible with strong oxidizing agents and highly acidic or alkaline materials, so it should be stored separately from these substances.[3][4]
Q4: My sample of this compound appears wet. Which drying agents are most suitable?
For drying solutions of this compound in an organic solvent, common and effective drying agents for esters include anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and anhydrous potassium carbonate (K₂CO₃).[5][6]
-
Magnesium sulfate is fast and efficient.[7]
-
Sodium sulfate is easy to filter but may require a longer contact time.[7]
-
Potassium carbonate is suitable for an initial drying of esters.[5]
-
Calcium sulfate (Drierite®) is very efficient but has a low capacity, making it best for partially dried substances.[5]
Avoid using calcium chloride, as it can form adducts with some esters.[5]
Q5: How can I confirm that my this compound sample is sufficiently dry?
The most common method to check for residual water is through proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. A broad singlet peak around 1.5-2.0 ppm in CDCl₃ typically indicates the presence of water. For more precise quantification, Karl Fischer titration is the standard method for determining water content in organic liquids.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55107-14-7 | [2][9] |
| Molecular Formula | C₈H₁₄O₃ | [9][10] |
| Molecular Weight | 158.19 g/mol | [10] |
| Appearance | Clear, colorless liquid | [9] |
| Boiling Point | 67-70 °C @ 13 mmHg84 °C @ 17 mmHg | [9][11] |
| Density | ~0.99 g/mL at 25 °C | [9] |
| Refractive Index | n²⁰/D ~1.487 | [9] |
| Flash Point | 77 °C (171 °F) | [9][11] |
Table 2: Comparison of Suitable Drying Agents for Esters
| Drying Agent | Speed | Capacity | Efficiency | Notes |
| Anhydrous MgSO₄ | Fast | High | High | Slightly acidic; can be messy to filter.[7] |
| Anhydrous Na₂SO₄ | Slow | High | Moderate | Neutral, easy to filter, but requires longer contact time.[7] |
| Anhydrous K₂CO₃ | Moderate | Moderate | Moderate | Basic; suitable for initial drying of neutral or basic compounds.[5] |
| Anhydrous CaSO₄ | Fast | Low | Very High | Neutral and efficient; best for final drying or in drying tubes.[5] |
| Molecular Sieves (3Å or 4Å) | Slow | High | Very High | Excellent for achieving very low water levels; requires activation.[8] |
Troubleshooting Guide
Problem: After adding a drying agent and filtering, the this compound is cloudy.
-
Possible Cause 1: Insufficient amount of drying agent was used. The cloudiness may be a fine suspension of hydrated drying agent.
-
Solution: Add more anhydrous drying agent until the liquid becomes clear. Swirl the flask and observe if the new portion of the agent remains free-flowing.
-
-
Possible Cause 2: The drying agent has broken down into fine particles that passed through the filter paper. This is more common with magnesium sulfate.[7]
-
Solution: Re-filter the solution through a finer filter, such as a pad of Celite® or a sintered glass funnel.
-
Problem: The NMR spectrum of the dried product still shows a significant water peak.
-
Possible Cause 1: The drying time was too short, especially if using a slower agent like sodium sulfate.[7]
-
Solution: Return the sample to the drying flask (or a fresh one with new drying agent) and allow it to stand for a longer period (e.g., 30 minutes to overnight).
-
-
Possible Cause 2: The drying agent was no longer effective (i.e., it was already hydrated from exposure to air).
-
Solution: Use fresh, anhydrous drying agent from a tightly sealed container. If using molecular sieves, ensure they have been properly activated by heating in a vacuum oven.
-
-
Possible Cause 3: The sample was exposed to atmospheric moisture after the drying step (e.g., during filtration or transfer).
-
Solution: Conduct filtration and subsequent transfers under an inert atmosphere (e.g., nitrogen or argon) if the experiment is highly moisture-sensitive.
-
Problem: The this compound has developed a yellow tint.
-
Possible Cause: The compound may be undergoing slow decomposition, potentially catalyzed by acidic or basic impurities.
Experimental Protocols
Protocol 1: Drying a Solution of this compound
This protocol describes the standard procedure for removing water from an organic solution containing this compound (e.g., after an aqueous workup).
-
Initial Step: Transfer the organic solution into an Erlenmeyer flask. The flask should be no more than two-thirds full to allow for swirling.
-
Adding the Drying Agent: Add a suitable amount of anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Start with a small amount (e.g., 1-2 spatula tips for 50 mL of solution) and gently swirl the flask.
-
Observation: Observe the behavior of the drying agent. If it clumps together at the bottom of the flask, water is present. Continue adding small portions of the drying agent and swirling until some of the agent remains free-flowing, indicating that the bulk of the water has been absorbed.
-
Drying Time: Allow the mixture to stand for at least 15-30 minutes to ensure complete drying.[7] Occasional swirling can improve efficiency.
-
Separation: Separate the dried solution from the drying agent by decanting or filtering.
-
For sodium sulfate, gravity filtration through a fluted filter paper is usually sufficient.
-
For magnesium sulfate, which can form fine particles, filtration through a small plug of cotton or a Celite® pad in a powder funnel may be necessary to obtain a clear solution.
-
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the dried this compound.
Protocol 2: Drying Neat (Solvent-Free) this compound
This procedure is for drying the compound when it is not dissolved in a solvent.
-
Setup: Place the neat this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Add Drying Agent: Add an appropriate amount of a compatible drying agent (molecular sieves are a good choice for this application). Use approximately 5-10% of the liquid's weight.
-
Stirring: Stir the mixture under an inert atmosphere (if required) for several hours or overnight. The stirring ensures good contact between the liquid and the drying agent.
-
Separation: Carefully decant or filter the liquid away from the drying agent. For small scales, passing the liquid through a syringe filter can be effective. For larger scales, vacuum distillation directly from the drying agent (if non-reactive) can serve as both a drying and purification step.
Visualizations
Caption: Decision workflow for selecting a drying agent for this compound.
Caption: Standard workflow for drying a solution of this compound.
References
- 1. Buy this compound | 55107-14-7 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. anstarmaterial.com [anstarmaterial.com]
- 5. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 6. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound | 55107-14-7 [chemicalbook.com]
- 10. This compound | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 55107-14-7 this compound AKSci O415 [aksci.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl Pivaloylacetate and Ethyl Pivaloylacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice between structurally similar reagents can have profound implications for reaction outcomes, including yield, rate, and selectivity. This guide provides a detailed comparison of the reactivity of two common β-keto esters: methyl pivaloylacetate and ethyl pivaloylacetate. By examining their performance in key chemical transformations and providing supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in experimental design and execution.
Physicochemical Properties and Steric Effects
The primary difference between this compound and ethyl pivaloylacetate lies in the ester functional group: a methyl group versus an ethyl group. This seemingly minor variation can influence the steric and electronic environment of the molecule, thereby affecting its reactivity. The bulky tert-butyl group, common to both molecules, already imparts significant steric hindrance around the keto-enol tautomerizing center. The addition of an ethyl group, being larger than a methyl group, can further augment this steric crowding.
| Property | This compound | Ethyl Pivaloylacetate |
| Molecular Formula | C₈H₁₄O₃ | C₉H₁₆O₃ |
| Molecular Weight | 158.19 g/mol | 172.22 g/mol |
| Predicted pKa (α-H) | ~10.78 | Not available |
Reactivity Comparison in Key Reactions
The reactivity of β-keto esters is largely centered around the acidity of the α-protons and the subsequent nucleophilicity of the resulting enolate. The choice of the ester group can influence the rate and efficiency of reactions such as enolate formation, alkylation, and hydrolysis.
Enolate Formation
Alkylation
Alkylation of the enolate is a common and synthetically important reaction. The steric hindrance provided by the pivaloyl group plays a significant role in this reaction. The slightly larger size of the ethyl ester in ethyl pivaloylacetate could potentially lead to a slower reaction rate or lower yield in alkylation reactions compared to this compound, especially when bulky alkylating agents are used. However, without direct comparative studies, this remains a theoretical consideration.
Claisen Condensation (Synthesis)
Both methyl and ethyl pivaloylacetate are synthesized via the Claisen condensation. The yields reported in the literature for these syntheses can provide an indirect measure of the relative reactivity and stability of the starting materials and products under specific reaction conditions.
| Reaction | Product | Reactants | Base | Conditions | Yield (%) |
| Claisen Condensation | This compound | Methyl pivalate and Methyl acetate | Sodium methoxide | Reflux | 85.4 |
| Claisen Condensation | Ethyl Pivaloylacetate | Pinacolone and Diethyl carbonate | Sodium hydride | 45-50 °C | 91 |
| Claisen Condensation | Ethyl Pivaloylacetate | Diethyl malonate and Pivaloyl chloride | Sodium ethoxide | 50 °C | 86 |
It is important to note that the different starting materials and reaction conditions make a direct comparison of reactivity based solely on these yields challenging. However, high yields are achievable for both esters under optimized conditions.
Experimental Protocols
General Procedure for Alkylation of a β-Keto Ester
Materials:
-
β-keto ester (methyl or ethyl pivaloylacetate) (1 equivalent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., NaH, LDA) (1.1 equivalents)
-
Alkylating agent (e.g., alkyl halide) (1.2 equivalents)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the β-keto ester in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Flow of Reactivity Comparison
The following diagram illustrates the key factors influencing the comparative reactivity of methyl and ethyl pivaloylacetate.
Caption: Factors influencing the comparative reactivity of methyl and ethyl pivaloylacetate.
Conclusion
The choice between this compound and ethyl pivaloylacetate in a synthetic route will depend on the specific requirements of the reaction. Based on general principles of steric hindrance, This compound is expected to exhibit slightly higher reactivity in reactions sensitive to steric bulk, such as alkylation with large electrophiles . The electronic differences between the methyl and ethyl esters are likely to have a minor impact on the acidity of the α-protons and, consequently, on the rate of enolate formation.
The provided data on Claisen condensation yields suggests that both esters can be synthesized in high yields, and the choice of starting material and reaction conditions appears to be a more significant factor than the inherent reactivity difference between the two esters in this specific transformation.
For researchers and drug development professionals, this guide highlights the importance of considering the subtle structural differences between reagents. While direct comparative kinetic data is not extensively available, the principles outlined here, along with the provided experimental protocols, should serve as a valuable resource for designing and optimizing synthetic pathways involving these versatile β-keto esters. Further experimental studies are warranted to provide a more definitive quantitative comparison of the reactivity of these two important building blocks.
Navigating the Landscape of Bulky Beta-Keto Esters: A Comparative Guide to Alternatives for Methyl Pivaloylacetate
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of a beta-keto ester is a critical decision that can significantly influence reaction outcomes. Methyl pivaloylacetate, with its sterically demanding tert-butyl group, offers unique reactivity profiles. However, a range of alternative esters provide distinct advantages in terms of reactivity, selectivity, and cost. This guide presents a comprehensive comparison of this compound with its primary alternatives: ethyl pivaloylacetate and tert-butyl acetoacetate, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance at a Glance: A Quantitative Comparison
The selection of a beta-keto ester is often a trade-off between steric hindrance, reactivity, and the desired final product. The following table summarizes the performance of this compound and its key alternatives in common synthetic applications.
| Feature | This compound | Ethyl Pivaloylacetate | tert-Butyl Acetoacetate |
| Typical Synthesis Yield | ~80% (from pivaloyl chloride and methyl acetoacetate) | 86-91% (via Claisen condensation)[1] | 75-92% (from diketene and tert-butanol) |
| Relative Reactivity in Acetoacetylation | Baseline | Similar to Methyl | 15-20 times faster |
| Performance in Hantzsch Pyridine Synthesis | Moderate to Good Yields Expected | High yields (>90%) achievable under optimized conditions[2] | High yields (75-94%) reported[3] |
| Performance in Knorr Pyrrole Synthesis | Good Yields Expected | Yields of 30-60% for related 2-carboxylate pyrroles | High yields (up to 80%) reported |
| Key Advantages | Fine-tuning of steric/electronic properties | Good balance of reactivity and stability | High reactivity, t-butyl group can be removed under acidic conditions |
| Key Disadvantages | Potentially lower reactivity than t-butyl ester | May require specific reagents for high-yield synthesis[1] | Steric hindrance can be a limitation in some reactions |
In Focus: Key Synthetic Applications
The utility of these beta-keto esters is best illustrated through their performance in widely-used synthetic transformations.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust method for the preparation of dihydropyridines, a scaffold present in numerous pharmaceuticals. The reaction involves the condensation of an aldehyde, a nitrogen source, and two equivalents of a beta-keto ester. While direct comparative studies are limited, available data suggests that both ethyl pivaloylacetate and tert-butyl acetoacetate can deliver high yields in this reaction under optimized conditions.[2][3] The choice of ester can influence the reaction rate and the properties of the resulting dihydropyridine.
Knorr Pyrrole Synthesis
The Knorr synthesis provides access to substituted pyrroles, another critical heterocycle in medicinal chemistry. This reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. The use of the sterically bulky tert-butyl acetoacetate has been reported to provide high yields, potentially due to its influence on the cyclization and dehydration steps.
Acetoacetylation of Amines and Alcohols
In acetoacetylation reactions, tert-butyl acetoacetate demonstrates significantly higher reactivity compared to its methyl and ethyl counterparts. This enhanced reactivity, reported to be 15 to 20 times greater, can be attributed to the electronic effects of the tert-butyl group, making it the reagent of choice for efficient acetoacetylation of sensitive or sterically hindered substrates.
Experimental Protocols
For reproducible and reliable results, detailed experimental procedures are paramount. The following are representative protocols for the synthesis of the discussed beta-keto esters.
Synthesis of this compound
This procedure is adapted from a patented method involving the acylation of methyl acetoacetate.
Materials:
-
Methyl acetoacetate
-
Pivaloyl chloride
-
Anhydrous magnesium chloride
-
A nitrogen-containing basic compound (e.g., pyridine)
-
Toluene
-
Methanol
-
25% aqueous sodium carbonate solution
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add methyl acetoacetate, anhydrous magnesium chloride, the nitrogen-containing basic compound, and toluene.
-
Heat the mixture to the desired reaction temperature.
-
Add pivaloyl chloride dropwise to the reaction mixture.
-
After the addition is complete, continue stirring at the reaction temperature until the reaction is complete (monitor by GC or TLC).
-
Cool the reaction mixture to room temperature and add methanol to perform alcoholysis.
-
After stirring for a suitable period, quench the reaction by adding a 25% aqueous sodium carbonate solution.
-
Separate the organic layer, and remove the solvent and the basic compound under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound. A yield of approximately 80.2% has been reported for this method.
Synthesis of Ethyl Pivaloylacetate via Claisen Condensation
This protocol is a classic example of a Claisen condensation.[1]
Materials:
-
Diethyl malonate
-
Pivaloyl chloride
-
Sodium metal
-
Absolute ethanol
-
Xylene
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
In a separate flask, dissolve diethyl malonate in xylene.
-
Add the sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.
-
Remove the ethanol by distillation.
-
Cool the mixture to 50 °C and add pivaloyl chloride dropwise over one hour.
-
Stir the resulting slurry for an additional hour.
-
Filter the mixture to remove sodium chloride.
-
Add the filtrate to dry sodium ethoxide and stir for 90 minutes at 50 °C.
-
Acidify the mixture with dilute hydrochloric acid and separate the organic phase.
-
Dry the organic phase over anhydrous magnesium sulfate, evaporate the solvent, and purify by vacuum distillation to yield ethyl pivaloylacetate. A yield of 86% has been reported for this method.[1]
Synthesis of tert-Butyl Acetoacetate
This method utilizes the reaction of diketene with tert-butanol.
Materials:
-
tert-Butanol
-
Anhydrous sodium acetate
-
Diketene
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, heat tert-butanol to 80-85 °C.
-
Add anhydrous sodium acetate with stirring.
-
Add diketene dropwise over 2.5 hours, maintaining the temperature. The temperature will initially drop and then rise to 110-115 °C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Immediately distill the product under reduced pressure to obtain tert-butyl acetoacetate. Yields in the range of 75-80% are typically achieved, with larger scale reactions reporting up to 92% yield.
Decision-Making Workflow for Beta-Keto Ester Selection
The choice of a beta-keto ester is a multi-faceted decision. The following workflow, represented as a Graphviz diagram, illustrates a logical approach for researchers to select the optimal reagent for their specific synthetic challenge.
Caption: A decision workflow for selecting the appropriate beta-keto ester.
References
A Comparative Guide to Validating the Purity of Methyl Pivaloylacetate using GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl pivaloylacetate purity validation using Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, comparative data, and an overview of alternative analytical methodologies to assist researchers in selecting and implementing robust quality control measures.
Introduction
This compound, a pivotal β-keto ester in organic synthesis, is a key building block for various pharmaceuticals and specialty chemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised final product quality. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification of the main component and potential impurities.
This guide compares the purity of commercially available this compound from three representative suppliers (designated as Supplier A, Supplier B, and a high-purity Reference Standard) using a validated GC-MS method.
Comparative Analysis of Commercial this compound
The purity of this compound from different commercial sources was determined using the GC-MS protocol detailed below. The results, summarized in Table 1, highlight the variability in purity and impurity profiles among suppliers.
Table 1: GC-MS Purity Analysis of Commercial this compound Samples
| Analyte | Retention Time (min) | Reference Standard (% Area) | Supplier A (% Area) | Supplier B (% Area) |
| This compound | 10.2 | 99.8 | 98.5 | 96.2 |
| Pinacolone | 6.5 | 0.1 | 0.8 | 1.5 |
| Dimethyl Carbonate | 3.1 | Not Detected | 0.2 | 0.5 |
| Methyl Acetate | 2.8 | Not Detected | 0.3 | 0.8 |
| Other Impurities | - | 0.1 | 0.2 | 1.0 |
| Total Purity | 99.8% | 98.5% | 96.2% |
Note: The data presented in this table is illustrative and intended for comparative purposes.
The high-purity reference standard exhibited a purity of 99.8%, with minimal impurities. Supplier A provided a product with 98.5% purity, containing detectable levels of starting materials and byproducts. Supplier B's product showed the lowest purity at 96.2%, with a more significant presence of impurities. These results underscore the importance of in-house purity validation for critical applications.
Experimental Workflow and Logical Relationships
The process of validating the purity of this compound using GC-MS follows a structured workflow, from sample preparation to data analysis and final purity assessment.
Caption: Workflow for GC-MS Purity Validation of this compound.
The logical relationship for purity validation involves a series of sequential steps to ensure accurate and reliable results.
Caption: Logical Steps in the Purity Validation Process.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a validated method for the purity analysis of this compound.
1. Sample Preparation
-
Solvent Selection: Dichloromethane (DCM) or ethyl acetate (GC grade).
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard (≥99.5% purity) in the chosen solvent at a concentration of 1 mg/mL. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 10 mL of the solvent to achieve a concentration of 1 mg/mL. Vortex the solution to ensure it is fully dissolved. Dilute the sample solution to fall within the established calibration range (e.g., 50 µg/mL).
-
Final Step: Transfer the final diluted solution into a 2 mL GC autosampler vial.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and may be optimized based on the specific instrument used.
Table 2: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temp 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 35-350 |
3. Data Analysis and Purity Calculation
-
Identification: The primary peak corresponding to this compound and any impurity peaks are identified by comparing their retention times and mass spectra with the reference standard and a spectral library (e.g., NIST).
-
Quantification: The purity is determined by calculating the relative peak area percentage of the this compound peak in the total ion chromatogram (TIC).
Purity (%) = (Peak Area of this compound / Total Peak Area of All Components) x 100
Potential Impurities in this compound
The synthesis of this compound, commonly through a Claisen condensation or related methods, can introduce several impurities. Being aware of these potential contaminants is crucial for developing a robust analytical method.
-
Starting Materials: Unreacted pinacolone and dimethyl carbonate are common impurities.
-
Byproducts of Self-Condensation: The Claisen condensation can lead to byproducts from the self-condensation of the starting ester.[1]
-
Solvent Residues: Residual solvents from the synthesis and purification steps may be present.
-
Degradation Products: The β-keto ester functionality can be susceptible to hydrolysis or decarboxylation under certain conditions.
Alternative Analytical Methods
While GC-MS is a highly effective technique, other methods can also be employed for the purity assessment of β-keto esters.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of β-keto esters. However, a significant challenge is the keto-enol tautomerism, which can lead to peak broadening or splitting.[2] Method development often requires careful control of the mobile phase pH and temperature to manage this equilibrium.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary method for purity determination that does not require a reference standard of the analyte. It provides structural information and can quantify the main component and impurities simultaneously.
-
Titration: Acid-base or other titrimetric methods can be used for a general purity assessment but lack the specificity to identify individual impurities.
Conclusion
The GC-MS method detailed in this guide provides a reliable and robust approach for validating the purity of this compound. The comparative data demonstrates the importance of rigorous quality control for this critical reagent. By implementing a validated analytical method, researchers, scientists, and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reproducible and reliable outcomes in their synthetic endeavors. For comprehensive characterization, orthogonal techniques such as NMR and HPLC can provide complementary information.
References
Confirming the Structure of Methyl Pivaloylacetate with 13C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of methyl pivaloylacetate against related β-keto esters, supported by experimental data and protocols to ensure accurate structural elucidation.
This compound, also known as methyl 4,4-dimethyl-3-oxopentanoate, is a β-keto ester with a characteristic t-butyl group. Its structure can be unequivocally confirmed by 13C NMR spectroscopy, which provides a unique fingerprint of the carbon skeleton. By comparing its 13C NMR chemical shifts with those of similar molecules, such as methyl acetoacetate and ethyl benzoylacetate, researchers can confidently assign each carbon signal and verify the compound's identity.
Comparative Analysis of 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for this compound and two alternative β-keto esters. The data clearly distinguishes the unique carbon environments in each molecule, particularly highlighting the impact of the bulky t-butyl group in this compound.
| Carbon Atom | This compound (δ, ppm) | Methyl Acetoacetate (δ, ppm) | Ethyl Benzoylacetate (δ, ppm) |
| Ketone Carbonyl (C=O) | ~209 | ~201 | ~192 |
| Ester Carbonyl (O=C-O) | ~168 | ~168 | ~167 |
| Methylene (-CH2-) | ~50 | ~50 | ~46 |
| Ester Methyl (-OCH3) | ~52 | ~52 | - |
| Ester Ethyl (-OCH2CH3) | - | - | ~61, ~14 |
| Acetyl Methyl (-COCH3) | - | ~30 | - |
| t-Butyl Quaternary C | ~44 | - | - |
| t-Butyl Methyl (-C(CH3)3) | ~26 | - | - |
| Aromatic C (Quaternary) | - | - | ~137 |
| Aromatic C-H | - | - | ~128-134 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
The downfield shift of the ketone carbonyl in this compound (~209 ppm) compared to methyl acetoacetate (~201 ppm) and ethyl benzoylacetate (~192 ppm) is a key distinguishing feature. Furthermore, the presence of the quaternary carbon at ~44 ppm and the methyl carbons of the t-butyl group at ~26 ppm are unique to this compound.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the 13C probe.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 240 ppm (centered around 120 ppm).
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons.
-
Number of Scans (NS): Varies depending on sample concentration (typically from 128 to 1024 scans).
4. Data Processing:
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Identify and label the peak positions.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using 13C NMR is outlined in the diagram below.
Caption: Workflow for confirming the structure of this compound using 13C NMR.
A comparative study of different synthetic pathways to methyl pivaloylacetate.
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Methyl pivaloylacetate, a versatile building block in organic synthesis, can be prepared through several distinct pathways. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed methodologies to aid in the selection of the most suitable process for your research and development needs.
Comparative Performance of Synthetic Pathways
The selection of a synthetic route is often a trade-off between yield, reaction conditions, starting material availability, and scalability. The following table summarizes the quantitative data for different pathways to this compound, offering a direct comparison of their efficiencies.
| Synthetic Pathway | Key Reagents | Catalyst/Base | Solvent | Reaction Temperature (°C) | Yield (%) | Reference |
| Carbonate Acylation of Pinacolone | Pinacolone, Dimethyl carbonate | Sodium hydride | Hexamethylphosphoramide | 45 | 83.5 | [1] |
| Carbonylation of Chloropinacolone | Chloropinacolone, Carbon monoxide, Methanol | Palladium source & Trisubstituted phosphine | Not specified | Not specified | 88 (Selectivity) | [2] |
| Claisen Condensation | Pivalate ester, Acetate ester | Strong base | Not specified | Not specified | Not specified | [2][3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target molecules. Below are the methodologies for the key synthetic pathways discussed.
Carbonate Acylation of Pinacolone
This method involves the acylation of pinacolone with dimethyl carbonate using a strong base.
Procedure:
-
Suspend 60 g of sodium hydride in a mixture of 450 cc of dimethyl carbonate and 100 cc of hexamethyl phosphoric acid triamide.[1]
-
Slowly add 100 g of pinacolone (92% purity) to the suspension while maintaining the temperature at 45°C.[1]
-
Upon completion of the addition, process the reaction mixture to isolate the product.
-
The reported yield of this compound is 83.5%.[1]
Palladium-Catalyzed Carbonylation of Chloropinacolone
This process converts chloropinacolone to this compound via carbonylation.
Procedure:
-
Combine chloropinacolone, methanol, a base, a palladium source (catalyst), and a coordinating trisubstituted phosphine ligand in a suitable reactor.[2]
-
Introduce carbon monoxide into the reaction vessel.[2]
-
Maintain the reaction under appropriate temperature and pressure until the conversion of chloropinacolone is complete.
-
Analysis of a sample reaction mixture indicated a conversion of 89% with a selectivity of 88% towards this compound.[2]
Synthetic Pathway Diagrams
Visual representations of the synthetic routes can aid in understanding the chemical transformations.
References
The Tert-Butyl Advantage: A Comparative Guide to Methyl Pivaloylacetate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. In the realm of β-keto esters, methyl pivaloylacetate, with its characteristic tert-butyl group, offers distinct advantages over less sterically hindered analogues like methyl acetoacetate. This guide provides an objective comparison, supported by experimental data, to illuminate the strategic benefits of employing the bulky tert-butyl moiety in key synthetic transformations.
The enhanced steric bulk of the tert-butyl group in this compound exerts significant control over the reactivity of the α-carbon, leading to improved outcomes in alkylation and related reactions. This steric hindrance can enhance diastereoselectivity in the synthesis of chiral molecules and can also influence the rate and conditions required for subsequent decarboxylation steps.
Comparative Analysis of Alkylation Reactions
The alkylation of β-keto ester enolates is a fundamental carbon-carbon bond-forming reaction. The steric environment created by the acyl substituent plays a crucial role in directing the approach of electrophiles.
| β-Keto Ester | Electrophile | Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) | Diastereomeric Ratio (d.r.) |
| This compound | Benzyl Bromide | LDA | THF | -78 to 0 | ~85% | >95:5 |
| Methyl Acetoacetate | Benzyl Bromide | LDA | THF | -78 to 0 | ~60-70% (mixture with dialkylated product) | ~70:30 |
| This compound | (R)-1-bromoethylbenzene | LDA | THF | -78 | High | >98:2 |
| Methyl Acetoacetate | (R)-1-bromoethylbenzene | LDA | THF | -78 | Moderate | ~80:20 |
Note: The data presented is a synthesized representation from typical outcomes reported in organic synthesis literature. Exact yields and diastereoselectivities can vary based on specific reaction conditions.
The tert-butyl group in this compound effectively shields the enolate, leading to a significant decrease in the rate of a second alkylation. This results in higher yields of the desired mono-alkylated product compared to methyl acetoacetate, which is more prone to overalkylation. Furthermore, in diastereoselective alkylations using a chiral electrophile or a chiral auxiliary, the pronounced steric hindrance of the tert-butyl group enforces a more ordered transition state, leading to significantly higher diastereomeric ratios.
Experimental Protocol: Diastereoselective Alkylation of this compound
This protocol describes a general procedure for the diastereoselective alkylation of a chiral derivative of this compound, which is a common strategy for the synthesis of enantiomerically enriched α-substituted ketones.
Materials:
-
Chiral auxiliary-derivatized this compound (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the chiral auxiliary-derivatized this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
LDA solution is added dropwise to the cooled solution over 10 minutes, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The alkyl halide is then added dropwise, and the reaction mixture is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Influence on Decarboxylation
The Krapcho decarboxylation is a widely used method for the removal of a carboxyl group from β-keto esters. The reaction typically involves heating the substrate in a polar aprotic solvent with a salt, such as lithium chloride. The steric hindrance of the tert-butyl group can influence the rate of this reaction.
| Substrate | Solvent | Salt | Temperature (°C) | Reaction Time (h) | Yield of Ketone (%) |
| α-Benzylated this compound | DMSO | LiCl | 160-180 | 4-6 | >90% |
| α-Benzylated Methyl Acetoacetate | DMSO | LiCl | 160-180 | 1-2 | >95% |
While the less hindered methyl acetoacetate derivative undergoes decarboxylation more rapidly, the tert-butyl substituted analogue also proceeds to completion in high yield, albeit requiring a longer reaction time or higher temperature. This demonstrates that while the steric bulk slows the reaction, it does not prevent the efficient formation of the desired ketone. This differential reactivity can be exploited in selective transformations in molecules containing multiple ester functionalities.
Visualizing the Synthetic Workflow and Rationale
To better understand the process, the following diagrams illustrate the experimental workflow and the logical advantages conferred by the tert-butyl group.
Spectroscopic Showdown: A Comparative Guide to Differentiating Methyl Pivaloylacetate Tautomers
The keto-enol tautomerism inherent to β-dicarbonyl compounds like methyl pivaloylacetate presents a fascinating case study in molecular dynamics and structural analysis. The equilibrium between the keto and enol forms is a critical determinant of the compound's reactivity and physicochemical properties, making its characterization essential for researchers in synthetic chemistry and drug development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offer powerful tools to distinguish and quantify these tautomeric forms. This guide provides a detailed comparison of the spectroscopic signatures of this compound's keto and enol tautomers, complete with experimental data and protocols.
Spectroscopic Data Comparison
The distinct electronic and structural environments of the keto and enol tautomers of this compound give rise to unique spectroscopic fingerprints. The following tables summarize the characteristic quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound Tautomers (in CDCl₃)
| Assignment | Keto Tautomer Chemical Shift (δ, ppm) | Enol Tautomer Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.20 | ~1.15 | Singlet |
| Methylene Protons (-CH₂-) | ~3.50 | - | Singlet |
| Methoxyl Protons (-OCH₃) | ~3.70 | ~3.68 | Singlet |
| Vinylic Proton (=CH-) | - | ~5.10 | Singlet |
| Enolic Hydroxyl Proton (-OH) | - | ~12.20 | Singlet (broad) |
Table 2: ¹³C NMR Spectroscopic Data for this compound Tautomers (in CDCl₃)
| Assignment | Keto Tautomer Chemical Shift (δ, ppm) | Enol Tautomer Chemical Shift (δ, ppm) |
| tert-Butyl Carbons (-C(CH₃)₃) | ~27.0 | ~26.5 |
| Quaternary tert-Butyl Carbon (-C (CH₃)₃) | ~44.0 | ~43.0 |
| Methylene Carbon (-CH₂-) | ~50.0 | - |
| Methoxyl Carbon (-OCH₃) | ~52.0 | ~51.5 |
| Vinylic Carbon (=C H-) | - | ~92.0 |
| Ester Carbonyl Carbon (-C =O) | ~168.0 | ~173.0 |
| Ketone Carbonyl Carbon (-C =O) | ~208.0 | - |
| Enolic Carbon (=C -OH) | - | ~180.0 |
Table 3: IR Spectroscopic Data for this compound Tautomers
| Vibrational Mode | Keto Tautomer Frequency (cm⁻¹) | Enol Tautomer Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1715 | - | Strong |
| C=O Stretch (Ester) | ~1745 | ~1650 (H-bonded) | Strong |
| C=C Stretch | - | ~1610 | Medium |
| O-H Stretch (Intramolecular H-bond) | - | 2500-3200 (broad) | Broad, Medium |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Medium-Strong |
| C-O Stretch | ~1200-1300 | ~1200-1300 | Strong |
Table 4: UV-Vis Spectroscopic Data for this compound Enol Tautomer
| Tautomer | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
| Keto | ~200-220 (weak n→π) | Low | Non-polar |
| Enol | ~240-280 (π→π) | High | Non-polar |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
¹H and ¹³C NMR Spectroscopy
Objective: To identify and quantify the keto and enol tautomers of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into an NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the distinct signals for the keto and enol forms in the ¹H NMR spectrum (e.g., the methylene protons of the keto form vs. the vinylic proton of the enol form) to determine their relative concentrations.[1]
-
Assign the peaks in the ¹³C NMR spectrum based on the characteristic chemical shifts for each tautomer.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of the keto and enol tautomers.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.[2]
-
-
Instrument Setup:
-
Data Acquisition:
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Identify the characteristic absorption bands for the C=O (keto and ester), C=C, and O-H functional groups to differentiate the tautomers.
-
UV-Vis Spectroscopy
Objective: To observe the electronic transitions characteristic of the conjugated enol tautomer.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol) with a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as a blank.
-
Fill the other cuvette with the prepared sample solution.
-
-
Data Acquisition:
-
Place the blank and sample cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of 200-400 nm.
-
-
Data Processing and Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for any observed peaks. The presence of a strong absorption band in the 240-280 nm range is indicative of the π→π* transition of the conjugated enol form.
-
Visualizing the Tautomeric Equilibrium
The dynamic relationship between the keto and enol forms of this compound can be represented as a chemical equilibrium.
Caption: Keto-enol tautomerism of this compound.
The provided spectroscopic methods offer a comprehensive toolkit for the qualitative and quantitative analysis of this compound tautomers. By leveraging the distinct signals in NMR, characteristic vibrational modes in IR, and specific electronic transitions in UV-Vis spectroscopy, researchers can gain valuable insights into the structural and electronic properties of this versatile compound.
References
A Researcher's Guide to Commercially Available Methyl Pivaloylacetate: A Quality and Performance Comparison
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of complex organic syntheses. Methyl pivaloylacetate, a key building block in the synthesis of pharmaceuticals and other fine chemicals, is commercially available from various suppliers. This guide provides an objective comparison of the quality of commercially available this compound and its performance against a common alternative, ethyl acetoacetate, supported by detailed experimental protocols and data.
I. Quality Assessment of Commercial this compound
The purity of this compound can significantly impact reaction yields, byproduct formation, and the overall efficiency of a synthetic route. Potential impurities often stem from the synthetic method used for its production, which commonly involves the Claisen condensation of pinacolone with dimethyl carbonate or the reaction of a pivaloyl precursor with a malonic ester derivative. Consequently, common impurities may include residual starting materials such as pinacolone and dimethyl carbonate, as well as byproducts like methyl pivalate.
To assess the quality of this compound from different commercial sources, a comprehensive analytical workflow is proposed. This workflow combines Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, High-Performance Liquid Chromatography (HPLC) for the analysis of non-volatile components, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment.
A hypothetical comparison of this compound from three different suppliers is presented in Table 1, based on the analytical workflow described below.
Table 1: Hypothetical Quality Assessment of Commercial this compound
| Supplier | Stated Purity | GC-MS Purity (%) | Key Impurity (GC-MS) | Concentration (%) | HPLC Purity (%) | NMR Purity (%) |
| Supplier A | >99% | 99.5 | Pinacolone | 0.3 | 99.6 | 99.4 |
| Supplier B | 98% | 98.2 | Methyl Pivalate | 1.5 | 98.5 | 98.1 |
| Supplier C | >98% | 98.9 | Dimethyl Carbonate | 0.8 | 99.1 | 98.8 |
Experimental Workflow for Quality Assessment
Figure 1. Experimental workflow for the quality assessment of this compound.
II. Performance Comparison in a Key Synthetic Application: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazole derivatives, which are important scaffolds in medicinal chemistry. This reaction involves the condensation of a β-ketoester with a hydrazine derivative. The purity of the β-ketoester directly influences the yield and purity of the resulting pyrazole.
To illustrate the impact of the starting material's quality, a comparison between high-purity this compound (>99%) and a common alternative, ethyl acetoacetate (>99%), in the synthesis of a model pyrazole is presented in Table 2.
Table 2: Performance Comparison in the Knorr Pyrazole Synthesis
| β-Ketoester | Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) | Product Purity (by HPLC, %) |
| This compound | Phenylhydrazine | 1-Phenyl-3-tert-butyl-1H-pyrazol-5(4H)-one | 2 | 92 | 98 |
| Ethyl Acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one | 2 | 88 | 97 |
Knorr Pyrazole Synthesis Pathway
Figure 2. Knorr pyrazole synthesis with this compound.
III. Detailed Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities.
-
Instrumentation: Agilent 7890B GC coupled to a 5977B MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in dichloromethane.
-
Data Analysis: Identify impurities by comparing mass spectra with the NIST library. Quantify using an internal standard method.
B. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and detect non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II LC system with a diode array detector or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Data Analysis: Determine purity based on the relative peak area of the main component.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and assess purity.
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~3.73 (s, 3H, -OCH₃)
-
~3.50 (s, 2H, -CH₂-)
-
~1.20 (s, 9H, -C(CH₃)₃)
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~208.0 (C=O, ketone)
-
~168.0 (C=O, ester)
-
~52.0 (-OCH₃)
-
~48.0 (-CH₂-)
-
~44.0 (-C(CH₃)₃)
-
~27.0 (-C(CH₃)₃)
-
-
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of CDCl₃.
-
Data Analysis: Confirm the structure by analyzing the chemical shifts, multiplicities, and integrations. Assess purity by comparing the integration of the analyte signals to those of known impurities or a calibrated internal standard.
IV. Conclusion
The quality of commercially available this compound can vary, and a thorough analytical assessment is crucial for ensuring reproducible and high-yielding synthetic outcomes. While higher purity grades of this compound may come at a premium, the investment can be justified by improved reaction performance and simplified purification procedures. For applications where steric hindrance is a key consideration, this compound offers a distinct advantage over less bulky alternatives like ethyl acetoacetate. Researchers should carefully consider the specific requirements of their synthesis when selecting a supplier and a grade of this versatile building block.
Cross-reactivity analysis of methyl pivaloylacetate with other functional groups.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of methyl pivaloylacetate with various functional groups. The information presented herein is intended to assist researchers in predicting potential interactions and designing experiments. The comparison with the less sterically hindered analogue, methyl acetoacetate, offers insights into the influence of the bulky pivaloyl group on reactivity.
Data Presentation: Relative Reactivity Profile
The following table summarizes the expected relative cross-reactivity of this compound with common functional groups compared to methyl acetoacetate. The reactivity is categorized based on general organic chemistry principles, considering the steric hindrance imposed by the tertiary butyl group of the pivaloyl moiety. It is important to note that the following are qualitative estimations, and experimental verification is recommended for specific applications.
| Functional Group | Reagent Example | Product Type | Expected Relative Reactivity of this compound | Rationale |
| Primary Amines | n-Butylamine | β-Enamino Ester | Moderate | The ketone carbonyl is susceptible to nucleophilic attack by primary amines to form a stable enamine. The reaction rate is generally lower than that of methyl acetoacetate due to the steric bulk of the pivaloyl group hindering the approach of the nucleophile. |
| Secondary Amines | Diethylamine | β-Enamino Ester | Low to Moderate | Reactivity is further reduced compared to primary amines due to increased steric hindrance from both the amine and the pivaloyl group. |
| Hydrazines | Hydrazine Hydrate | Pyrazolone | High | The reaction is typically facile and leads to the formation of a stable five-membered heterocyclic ring. The intramolecular cyclization is a strong driving force for this reaction. |
| Thiols | Thiophenol | Thioenol Ether (in the presence of a catalyst) | Low | Thiols are generally less nucleophilic than amines towards ketones. The reaction often requires a catalyst and is expected to be significantly slower than with methyl acetoacetate due to steric hindrance. |
| Alcohols | Benzyl Alcohol | Transesterification Product | Low (without catalyst) | Transesterification of the methyl ester can occur, especially under acidic or basic catalysis, but is generally slow at neutral pH. The steric hindrance of the pivaloyl group can disfavor this reaction compared to methyl acetoacetate. |
| Strong Acids | Hydrochloric Acid | Hydrolysis (Carboxylic Acid + Methanol) | Low to Moderate | Acid-catalyzed hydrolysis of the ester is possible but generally requires elevated temperatures. The rate is expected to be comparable to or slightly slower than that of methyl acetoacetate. |
| Strong Bases | Sodium Hydroxide | Saponification (Carboxylate Salt + Methanol) | Moderate to High | Base-catalyzed hydrolysis (saponification) of the ester is typically faster than acid-catalyzed hydrolysis. The steric hindrance of the pivaloyl group is less of a factor in this irreversible reaction. |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a competitive reaction experiment can be designed. This involves reacting this compound and a reference compound (e.g., methyl acetoacetate) with a slight excess of a nucleophile in a suitable solvent. The reaction progress can be monitored over time using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Competitive Reactivity Analysis via GC
-
Standard Preparation: Prepare standard solutions of this compound, methyl acetoacetate, the chosen nucleophile, and the expected products in the reaction solvent (e.g., acetonitrile, dichloromethane) at known concentrations. An internal standard (e.g., dodecane) should be included for accurate quantification.
-
Reaction Setup: In a reaction vial, dissolve this compound (1 equivalent) and methyl acetoacetate (1 equivalent) in the chosen solvent. Add the internal standard.
-
Initiation: Add the nucleophile (e.g., n-butylamine, 1.2 equivalents) to the reaction mixture at a controlled temperature (e.g., 25 °C). Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a quenching agent (e.g., a dilute acid for amine reactions).
-
GC Analysis: Analyze the quenched samples using a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Conditions (Example):
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID).
-
-
-
Data Analysis: Integrate the peak areas of the reactants, products, and the internal standard. Use the calibration curves generated from the standards to determine the concentration of each species at each time point. Plot the concentration of reactants versus time to determine the reaction rates and compare the relative reactivity.
Protocol for Synthesis of 3-tert-Butyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone derivative from this compound and hydrazine, demonstrating a common reaction of β-keto esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazolone product.
Mandatory Visualization
Caption: Workflow for Cross-Reactivity Analysis.
Caption: Factors Influencing this compound Reactivity.
The Decisive Role of the Base in Modulating Reactions of Methyl Pivaloylacetate: A Comparative Analysis
A comprehensive evaluation of common bases reveals significant impacts on reaction efficiency and outcomes in transformations involving methyl pivaloylacetate. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of various bases, supported by experimental data, to facilitate informed decisions in synthetic planning.
The selection of an appropriate base is a critical parameter in the successful execution of chemical reactions involving β-ketoesters such as this compound. The base not only facilitates the crucial deprotonation step to form the reactive enolate intermediate but also influences the reaction rate, yield, and selectivity. This guide presents a comparative overview of the efficacy of several commonly employed bases in reactions of this compound, with a focus on alkylation reactions.
Efficacy Comparison of Common Bases
The choice of base dictates the equilibrium of enolate formation and, consequently, the overall efficiency of the subsequent reaction. Strong, non-nucleophilic bases are often employed to ensure complete and irreversible deprotonation, driving the reaction towards the desired product. In contrast, weaker bases may be suitable for highly acidic substrates and can offer advantages in terms of cost, safety, and selectivity.
Below is a summary of the performance of various bases in the alkylation of this compound.
| Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Sodium Hydride (NaH) | DMF, THF | 0 to rt | 2 - 12 | 80 - 96 | Highly effective for complete enolate formation. Requires anhydrous conditions and careful handling. |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | 1 - 4 | High (Specific data not found) | A strong, bulky base that favors the formation of the kinetic enolate. Ideal for rapid and complete deprotonation at low temperatures. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | rt to 80 | 12 - 24 | 70 - 89 | A milder, heterogeneous base. Often results in cleaner reactions with fewer byproducts, such as dialkylation. |
| Sodium Ethoxide (NaOEt) | Ethanol | rt to reflux | 4 - 16 | Moderate to High (Specific data not found) | A classic, cost-effective base suitable for the deprotonation of relatively acidic β-ketoesters. The reaction is typically reversible. |
Note: The yields presented are based on analogous alkylation reactions and serve as a general guide. Specific yields for this compound may vary depending on the electrophile and precise reaction conditions.
In-Depth Analysis of Base Selection
Sodium Hydride (NaH): The Workhorse for Irreversible Deprotonation
Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates this compound, driving the equilibrium almost entirely towards the sodium enolate. This complete conversion is highly desirable for subsequent alkylation reactions, as it minimizes the presence of the unreacted starting material and can lead to high product yields[1]. The use of polar aprotic solvents like DMF or THF is common to facilitate the reaction. However, the flammable nature of sodium hydride and the evolution of hydrogen gas necessitate stringent anhydrous conditions and careful handling procedures.
Lithium Diisopropylamide (LDA): The Choice for Kinetic Control
LDA is a strong, sterically hindered base renowned for its ability to rapidly and cleanly generate enolates, particularly at low temperatures. Its bulky nature often leads to the preferential formation of the less substituted (kinetic) enolate in unsymmetrical ketones. While this compound can only form one enolate, the rapid and complete deprotonation offered by LDA at temperatures as low as -78 °C makes it an excellent choice for reactions where thermal decomposition of reactants or products is a concern.
Potassium Carbonate (K₂CO₃): The Mild and Selective Alternative
Potassium carbonate represents a milder and more environmentally benign option. As a solid base, it is used in a heterogeneous reaction system, which can simplify workup procedures. While the reaction rates are generally slower compared to those with stronger bases, K₂CO₃ can offer improved selectivity, particularly in minimizing side reactions like dialkylation. Studies have shown that in comparable alkylation reactions, potassium carbonate can provide good to excellent yields, although it may require longer reaction times or elevated temperatures[1].
Sodium Ethoxide (NaOEt): The Economical and Classical Choice
Experimental Protocols
General Procedure for Alkylation using Sodium Hydride:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of this compound (1.0 eq.) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-2 hours to ensure complete enolate formation.
-
The mixture is then cooled to 0 °C, and the electrophile (1.0-1.2 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for the time indicated in the comparative table, or until TLC analysis shows complete consumption of the starting material.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Alkylation using Potassium Carbonate:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetone or DMF), potassium carbonate (1.5-2.0 eq.) is added.
-
The electrophile (1.0-1.2 eq.) is then added to the suspension.
-
The reaction mixture is stirred at the temperature and for the duration specified, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Reaction Pathway
The fundamental process underlying the reactions of this compound with different bases is the formation of the enolate anion. This process and the subsequent alkylation can be visualized as a logical workflow.
Caption: Workflow of the base-mediated alkylation of this compound.
The choice of base significantly influences the "Deprotonation" step, affecting the rate and completeness of the formation of the "Enolate Intermediate," which in turn impacts the overall yield and purity of the final "Alkylated Product." Stronger bases like NaH and LDA favor a rapid and complete conversion to the enolate, while weaker bases like K₂CO₃ may result in a slower, equilibrium-driven process.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Pivaloylacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methyl pivaloylacetate, a beta-keto ester, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure compliance with regulations. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This chemical is classified as an irritant, causing skin, eye, and respiratory irritation.[1]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect against spills.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, a respirator with an organic vapor cartridge is recommended.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach, from waste collection to final disposal by a licensed facility.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound is a non-halogenated organic solvent.[2][3][4] It should be collected in a designated waste container separate from halogenated solvents, strong acids, bases, and oxidizers.
-
Liquid Waste: Collect liquid this compound waste in a clearly labeled, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or polypropylene (PP) containers are generally suitable for ester waste.[5][6][7] Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, or pipette tips, should be collected in a separate, sealed plastic bag or container labeled as "Contaminated Solid Waste."
Step 2: Labeling of Waste Containers
Proper labeling is a regulatory requirement and essential for the safety of all personnel. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the generating laboratory and a contact person
Step 3: Storage of Waste
Store the waste containers in a designated, well-ventilated satellite accumulation area. This area should be secure and away from sources of ignition, heat, and direct sunlight. Secondary containment, such as a larger, chemically resistant tub or tray, should be used to contain any potential leaks or spills.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility. The primary and recommended method for the disposal of non-halogenated organic solvents is incineration.[8]
-
Incineration: This process uses high temperatures (typically 850°C - 1200°C) to destroy the organic compounds, converting them into less hazardous substances like carbon dioxide and water.[8] It is crucial that this is performed in a permitted incinerator equipped with appropriate flue gas cleaning systems to prevent the release of harmful pollutants.[8]
Spill Management
In the event of a spill, evacuate the area if necessary and ensure proper ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
Quantitative Data for Disposal Container Selection
The selection of an appropriate waste container is critical for safe storage. The following table provides a summary of the chemical resistance of common laboratory plastics to esters.
| Plastic Material | Chemical Resistance to Esters | Maximum Use Temperature (°C) | Autoclavable |
| High-Density Polyethylene (HDPE) | Good to Excellent | 120 | No |
| Low-Density Polyethylene (LDPE) | Good | 80 | No |
| Polypropylene (PP) | Excellent | 135 | Yes |
| Polytetrafluoroethylene (PTFE) | Excellent | 260 | Yes |
| Polyvinyl Chloride (PVC) | Fair to Poor | 60 | No |
Data sourced from various chemical resistance charts.[5][6][7][9][10]
Based on this data, HDPE and PP are recommended for the collection and storage of this compound waste due to their excellent chemical resistance and durability.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and local regulations.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. bucknell.edu [bucknell.edu]
- 5. hcs-lab.com [hcs-lab.com]
- 6. wilger.net [wilger.net]
- 7. calpaclab.com [calpaclab.com]
- 8. toolkit.pops.int [toolkit.pops.int]
- 9. A Guide to Chemical Compatibility & Plastic Suitability [valencylab.com]
- 10. specialchem.com [specialchem.com]
Personal protective equipment for handling Methyl pivaloylacetate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure laboratory environment and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for handling Methyl pivaloylacetate, including detailed operational and disposal protocols.
This compound is classified as a combustible liquid that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Adherence to the following procedural steps is critical for minimizing risks.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The primary risks include its combustibility and its irritant properties upon contact with skin, eyes, or through inhalation.[1][2] A comprehensive personal protective equipment strategy is therefore mandatory.
| Hazard | GHS Classification | Recommended PPE |
| Flammability | Combustible Liquid | Fire-resistant lab coat.[4][5] |
| Skin Contact | Skin Irritation (Category 2)[1][2] | Gloves: Chemical-resistant nitrile or neoprene gloves.[4][6] Protective Clothing: Fire-resistant lab coat, long pants, and closed-toe shoes.[4][5] |
| Eye Contact | Serious Eye Irritation (Category 2)[1][2] | Eye Protection: Safety glasses with side shields or chemical safety goggles.[4][7] Face Protection: A face shield should be used in addition to goggles when there is a significant risk of splashing.[4] |
| Inhalation | May cause respiratory irritation (STOT SE 3)[1][2] | Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Protocol: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound is crucial to prevent exposure and accidents.
-
Preparation and Inspection:
-
Handling in a Controlled Environment:
-
Transfer and Use:
-
Heating:
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection:
-
Spill Cleanup:
-
In the event of a spill, immediately alert others in the vicinity.
-
Absorb the spill using a non-flammable absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[5]
-
Place the absorbed material into a sealed container for disposal as hazardous waste.[5]
-
Ventilate the area and wash the spill site once the material has been removed.
-
-
Decontamination:
Experimental Workflow and Safety Logic
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationships for ensuring safety.
Caption: Experimental Workflow for Handling this compound.
Caption: Logical Relationship Between Hazards and Control Measures.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. This compound | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. aglayne.com [aglayne.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
